Product packaging for Vanilloloside(Cat. No.:CAS No. 74950-96-2)

Vanilloloside

Cat. No.: B1660343
CAS No.: 74950-96-2
M. Wt: 316.30 g/mol
InChI Key: SIMPNXWTAVEOTO-RKQHYHRCSA-N
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Description

Vanilloloside is a glycoside. It has a role as a metabolite.
This compound has been reported in Hypericum erectum, Itoa orientalis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O8 B1660343 Vanilloloside CAS No. 74950-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-4,10-19H,5-6H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMPNXWTAVEOTO-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317658
Record name Vanilloloside
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Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vanilloloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74950-96-2
Record name Vanilloloside
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Record name Vanilloloside
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Record name Vanilloloside
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Record name VANILLOLOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU9VCO3B28
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Record name Vanilloloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120 °C
Record name Vanilloloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthetic Pathway of Vanilloloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Vanilloloside, a naturally occurring phenolic glycoside, is the 4-O-β-D-glucopyranoside of vanillyl alcohol. While its presence has been identified in plant species such as Hypericum erectum and Itoa orientalis, the complete biosynthetic pathway has not yet been fully elucidated. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established principles of phenylpropanoid and phenolic glycoside biosynthesis in plants. The proposed pathway commences with the central phenylpropanoid pathway, leading to the formation of key intermediates such as ferulic acid and vanillin. Subsequent reduction and glycosylation steps are proposed to yield this compound. This document provides a detailed description of the proposed enzymatic reactions, the classes of enzymes likely involved, and comprehensive experimental protocols for the validation of this pathway. Visualizations of the proposed pathway and experimental workflows are provided to aid in comprehension. This guide is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of this compound and related phenolic compounds.

Introduction

This compound is a phenolic glycoside characterized by a vanillyl alcohol aglycone linked to a glucose moiety. Its natural occurrence has been reported in plant species including Hypericum erectum and Itoa orientalis[1]. Phenolic glycosides are a diverse group of plant secondary metabolites known for their various biological activities, making their biosynthetic pathways a subject of significant research interest. The biosynthesis of these compounds generally involves the formation of a phenolic aglycone from primary metabolic precursors, followed by the attachment of one or more sugar moieties, a reaction typically catalyzed by UDP-glycosyltransferases (UGTs)[2][3][4].

While extensive research has been conducted on the biosynthesis of the structurally related compound vanillin and its glucoside, glucovanillin, the specific pathway leading to this compound remains to be experimentally verified. This guide proposes a scientifically plausible biosynthetic route to this compound based on analogous pathways for other plant phenolic compounds.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be divided into three main stages:

Stage 1: Phenylpropanoid Pathway

This foundational pathway synthesizes the C6-C3 backbone of many phenolic compounds from the aromatic amino acid L-phenylalanine.

  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL) .

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by cinnamate 4-hydroxylase (C4H) .

  • p-Coumaric Acid to Caffeic Acid: A subsequent hydroxylation at the meta position is carried out by p-coumarate 3-hydroxylase (C3H) .

  • Caffeic Acid to Ferulic Acid: The 3-hydroxyl group of caffeic acid is methylated by caffeate O-methyltransferase (COMT) to produce ferulic acid.

Stage 2: Side-Chain Shortening and Reduction

The C3 side chain of ferulic acid is shortened to a C1 aldehyde, which is then reduced to an alcohol.

  • Ferulic Acid to Vanillin: Ferulic acid is converted to vanillin. This step can potentially occur through a non-β-oxidative pathway catalyzed by a vanillin synthase (VpVAN)-like enzyme [5].

  • Vanillin to Vanillyl Alcohol: The aldehyde group of vanillin is reduced to a primary alcohol by an alcohol dehydrogenase (ADH) or a related reductase, yielding vanillyl alcohol[6].

Stage 3: Glycosylation

The final step is the attachment of a glucose molecule to the 4-hydroxyl group of vanillyl alcohol.

  • Vanillyl Alcohol to this compound: This glucosylation is catalyzed by a UDP-glucosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to vanillyl alcohol to form this compound[2][3][4].

Vanilloloside_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid Cou->Caf C3H Fer Ferulic Acid Caf->Fer COMT Vanillin Vanillin Fer->Vanillin VpVAN-like Van_OH Vanillyl Alcohol Vanillin->Van_OH ADH This compound This compound Van_OH->this compound UDP UDP This compound->UDP UDPGlc UDP-Glucose UDPGlc->this compound UGT

Figure 1: Proposed biosynthetic pathway of this compound.

Key Enzymes in the Proposed Pathway

  • Phenylalanine Ammonia-Lyase (PAL): A key entry point enzyme into the phenylpropanoid pathway.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase.

  • p-Coumarate 3-Hydroxylase (C3H): Another cytochrome P450 monooxygenase.

  • Caffeate O-Methyltransferase (COMT): A methyltransferase that utilizes S-adenosyl methionine (SAM) as a methyl group donor.

  • Vanillin Synthase (VpVAN)-like Enzyme: An enzyme that catalyzes the cleavage of the propenoic acid side chain of ferulic acid.

  • Alcohol Dehydrogenase (ADH): A reductase that converts aldehydes to alcohols, typically using NADH or NADPH as a cofactor.

  • UDP-Glucosyltransferase (UGT): A large family of enzymes that catalyze the transfer of glucose from UDP-glucose to a wide range of acceptor molecules[2][3][4].

Quantitative Data Summary

As the biosynthetic pathway of this compound is not yet fully elucidated, there is a lack of quantitative data in the literature. The following table is a template for researchers to summarize their experimental findings when investigating this pathway.

EnzymeSubstrate(s)Product(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp (°C)
[Organism] PALL-PhenylalanineCinnamic Acid
[Organism] C4HCinnamic Acidp-Coumaric Acid
[Organism] C3Hp-Coumaric AcidCaffeic Acid
[Organism] COMTCaffeic Acid, SAMFerulic Acid, SAH
[Organism] VpVAN-likeFerulic AcidVanillin
[Organism] ADHVanillin, NAD(P)HVanillyl Alcohol
[Organism] UGTVanillyl Alcohol, UDP-GlucoseThis compound, UDP

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate and validate the proposed biosynthetic pathway of this compound.

Isotopic Labeling Studies

Objective: To trace the metabolic flow from precursors to this compound in vivo.

Methodology:

  • Plant Material: Young leaves or callus cultures of Hypericum erectum or Itoa orientalis.

  • Precursor Feeding: Administer stable isotope-labeled precursors (e.g., 13C6-L-phenylalanine, 13C9-ferulic acid, or 13C7-vanillin) to the plant tissue.

  • Incubation: Incubate the tissue for various time points (e.g., 6, 12, 24, 48 hours).

  • Metabolite Extraction: Harvest the tissue, freeze in liquid nitrogen, and grind to a fine powder. Extract metabolites with a suitable solvent system (e.g., 80% methanol).

  • Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the incorporation of the isotopic label into the proposed intermediates and the final product, this compound.

Isotopic_Labeling_Workflow Plant Plant Tissue (e.g., Hypericum erectum) Precursor Feed Isotope-Labeled Precursor (e.g., 13C-Phenylalanine) Plant->Precursor Incubate Incubate for Time Course Precursor->Incubate Extract Metabolite Extraction Incubate->Extract Analyze LC-MS Analysis Extract->Analyze Result Trace Label Incorporation into Intermediates and this compound Analyze->Result

Figure 2: Workflow for isotopic labeling studies.
Enzyme Assays with Recombinant Proteins

Objective: To functionally characterize the enzymes involved in the pathway.

Methodology:

  • Gene Identification: Identify candidate genes for PAL, C4H, C3H, COMT, ADH, and UGTs from a transcriptome or genome sequence of the target organism based on homology to known enzymes.

  • Gene Cloning and Expression: Clone the candidate genes into an expression vector (e.g., pET vector for E. coli expression). Express and purify the recombinant proteins.

  • Enzyme Assays:

    • For reductases (ADH) , incubate the purified enzyme with vanillin and NADPH. Monitor the decrease in NADPH absorbance at 340 nm using a spectrophotometer. Confirm the formation of vanillyl alcohol by HPLC or LC-MS.

    • For UGTs , incubate the purified enzyme with vanillyl alcohol and UDP-glucose. Quench the reaction and analyze the formation of this compound by HPLC or LC-MS.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the substrate concentration and measuring the initial reaction rates.

Enzyme_Assay_Workflow GeneID Identify Candidate Genes (e.g., from Transcriptome) Clone Clone and Express Recombinant Protein GeneID->Clone Purify Purify Protein Clone->Purify Assay Perform Enzyme Assay with Substrates Purify->Assay Analyze Analyze Product Formation (HPLC, LC-MS) Assay->Analyze Kinetics Determine Kinetic Parameters (Km, kcat) Analyze->Kinetics

Figure 3: Workflow for recombinant enzyme assays.
Gene Silencing or Knockout Studies

Objective: To confirm the in vivo function of candidate genes.

Methodology:

  • Construct Generation: Create RNA interference (RNAi) or CRISPR/Cas9 constructs targeting the candidate genes.

  • Plant Transformation: Transform the constructs into the target plant species (e.g., using Agrobacterium tumefaciens-mediated transformation).

  • Metabolite Profiling: Analyze the metabolite profiles of the transgenic plants compared to wild-type plants. A significant reduction in this compound levels in the transgenic lines would confirm the involvement of the targeted gene in its biosynthesis.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to confirm the downregulation of the target gene expression in the transgenic lines.

Conclusion

The biosynthesis of this compound is proposed to occur via the phenylpropanoid pathway, followed by side-chain shortening to vanillin, reduction to vanillyl alcohol, and subsequent glucosylation by a UDP-glucosyltransferase. While this pathway is scientifically sound and based on known biochemical transformations in plants, direct experimental validation in this compound-producing species is required. The experimental protocols outlined in this guide provide a roadmap for researchers to elucidate and confirm the precise enzymatic steps and regulatory mechanisms involved in the biosynthesis of this and other related phenolic glycosides. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but may also open avenues for the biotechnological production of this compound for potential applications in the pharmaceutical and nutraceutical industries.

References

Vanilloloside: A Technical Guide to Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloloside, a phenolic glycoside, is a naturally occurring compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the family Hypericaceae. The most well-documented source is Hypericum erectum . While other species of the Hypericum genus are rich in various phenolic compounds, specific quantitative data for this compound remains largely uncharacterized in publicly available literature. Another reported, though less studied, source is Itoa orientalis .

The concentration of phenolic compounds in plants can vary significantly based on factors such as the geographical location, climate, stage of development at harvest, and the specific plant part utilized.

Quantitative Data on Related Phenolic Compounds in Hypericum Species

Plant SpeciesCompoundConcentration (mg/g DW)Reference
Hypericum perforatumHyperforin6.40 - 26.40[1]
Hypericum triquetrifoliumHyperforin6.40 - 26.40[1]
Hypericum scabrumHyperforin6.40 - 26.40[1]
Hypericum bithynicumHypericin0.81 - 1.41[1]
Hypericum perfoliatumHypericin0.81 - 1.41[1]
Hypericum triquetrifoliumHypericin0.81 - 1.41[1]
Hypericum perforatumHypericin0.81 - 1.41[1]
Various Hypericum spp.Hyperoside1.01 - 9.73[1]
Hypericum perforatum cv. Helos (in vitro)Total Phenolic Acids5.05[2]
Hypericum perforatum cv. Helos (in vitro)Total Flavonoids23.86[2]
Hypericum perforatum cv. Helos (in vitro)Total Catechins7.12[2]

Experimental Protocols: Extraction and Quantification

The following sections detail a generalized yet comprehensive methodology for the extraction, purification, and quantification of this compound from plant material, based on established protocols for phenolic glycosides from Hypericum species.

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Drying: Freshly harvested plant material (e.g., aerial parts of Hypericum erectum) should be air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight. Alternatively, freeze-drying can be employed to minimize degradation of thermolabile compounds.

  • Grinding: The dried plant material is then ground into a fine powder using a mechanical mill to increase the surface area for solvent extraction.

Extraction of this compound

Solvent extraction is the most common method for isolating phenolic glycosides from plant matrices.

  • Solvent Selection: A mixture of methanol and water (e.g., 70-80% methanol) is often effective for extracting polar glycosides like this compound. Other solvents such as ethanol or acetone, and their aqueous mixtures, can also be utilized.[3] The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.

  • Extraction Procedure:

    • Macerate the powdered plant material with the chosen solvent system at a solid-to-solvent ratio of approximately 1:10 to 1:20 (w/v).

    • Perform the extraction at room temperature with continuous agitation for a period of 24 to 48 hours.

    • Alternatively, employ techniques such as ultrasonication (e.g., 30-60 minutes at a controlled temperature) or Soxhlet extraction to enhance efficiency.

    • Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

    • Repeat the extraction process on the residue two to three more times to ensure exhaustive extraction of the target compound.

    • Combine the filtrates.

  • Solvent Removal: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 40-50°C to obtain a crude extract.

Purification of this compound

The crude extract will contain a complex mixture of compounds. Chromatographic techniques are essential for the purification of this compound.

  • Solid-Phase Extraction (SPE): The crude extract can be subjected to SPE to remove interfering substances. A C18 cartridge is commonly used for the cleanup of phenolic compounds.

  • Column Chromatography: Further purification can be achieved using column chromatography with a stationary phase such as silica gel or Sephadex LH-20.

    • The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

    • A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding solvents like ethyl acetate and methanol.

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

    • Pool the fractions containing the purified compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or a UV detector is suitable.

  • Chromatographic Conditions (General Example):

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.

    • Mobile Phase: A gradient elution system consisting of two solvents is typically employed.

      • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol.

    • Elution Profile: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

    • Flow Rate: A flow rate of 0.8 to 1.2 mL/min is common.

    • Column Temperature: Maintained at a constant temperature, typically between 25°C and 40°C.

    • Detection: The DAD or UV detector should be set to monitor at the wavelength of maximum absorbance for this compound.

  • Quantification:

    • Prepare a stock solution of a pure this compound standard of known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the purified plant extract sample and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

General Biosynthesis Pathway of Phenolic Glycosides

G Figure 1: General Biosynthetic Pathway of Phenolic Glycosides Shikimate_Pathway Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Phenolic_Aglcyone Phenolic Aglycone (e.g., Vanillyl Alcohol) p_Coumaric_Acid->Phenolic_Aglcyone Multiple Steps Phenolic_Glycoside Phenolic Glycoside (e.g., this compound) Phenolic_Aglcyone->Phenolic_Glycoside UGT UDP_Glucose UDP-Glucose UDP_Glucose->Phenolic_Glycoside

Caption: General biosynthetic pathway leading to phenolic glycosides.

Experimental Workflow for this compound Extraction and Analysis

G Figure 2: Experimental Workflow for this compound Plant_Material Plant Material (e.g., Hypericum erectum) Drying Drying (Air or Freeze-Drying) Plant_Material->Drying Grinding Grinding to Fine Powder Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., 70% Methanol) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Quantitative Analysis (HPLC-DAD) Pure_this compound->Analysis

Caption: Workflow for this compound extraction and analysis.

Conclusion

This technical guide has outlined the current knowledge on the natural sources of this compound and provided a detailed, adaptable framework for its extraction, purification, and quantification. While Hypericum erectum is a confirmed source, further research is required to identify other potent botanical sources and to establish a comprehensive quantitative profile of this compound across different species and environmental conditions. The methodologies presented here offer a solid foundation for researchers to advance the study of this intriguing natural compound and explore its potential applications.

References

The Biological Activity of Vanilloloside in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanilloloside, the glucoside of vanillin, is a significant secondary metabolite in various plant species, most notably in the vanilla orchid (Vanilla planifolia). While its primary and most well-documented role in plant metabolism is that of a stable storage precursor to the flavor compound vanillin, its classification as a phenylpropanoid glycoside suggests broader implications in plant physiology, particularly in defense and stress response mechanisms. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound, detailing its metabolic context, experimental analysis, and putative roles in signaling pathways.

Introduction: this compound in the Context of Plant Secondary Metabolism

This compound, also known as glucovanillin, is synthesized in plants as part of the phenylpropanoid pathway. This pathway is a major source of a vast array of secondary metabolites that are crucial for plant survival, including flavonoids, lignins, and phenolic acids.[1][2] The glycosylation of vanillin to form this compound serves two primary purposes: it increases the molecule's stability and water solubility, and it sequesters the potentially reactive aldehyde group of vanillin, allowing for its accumulation in the vacuole without interfering with cellular processes. The release of vanillin from this compound is a controlled enzymatic process, typically occurring in response to tissue damage or during specific developmental stages like fruit curing.[3]

Biosynthesis and Hydrolysis of this compound

The metabolism of this compound is intrinsically linked to the biosynthesis of vanillin. While several biosynthetic routes to vanillin have been proposed in plants, a prominent pathway involves the conversion of ferulic acid.[4] this compound is a key intermediate in this process.

The liberation of vanillin from this compound is catalyzed by the enzyme β-glucosidase. This hydrolysis is a critical step in the development of the characteristic vanilla flavor during the curing of vanilla pods.[3] The activity of β-glucosidase can be influenced by various factors, including temperature and pH, and its localization within the plant cell is crucial for regulating the release of vanillin.

Signaling Pathway for Vanillin Biosynthesis via this compound

Vanillin_Biosynthesis substrate substrate intermediate intermediate enzyme enzyme product product Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Ferulic_acid Ferulic_acid p_Coumaric_acid->Ferulic_acid Vanillin Vanillin Ferulic_acid->Vanillin This compound This compound Vanillin->this compound This compound->Vanillin PAL PAL C4H C4H HCT HCT/C3H CCoAOMT CCoAOMT CCR CCR CAD CAD VpVAN VpVAN UGT Glucosyl- transferase beta_Glucosidase β-Glucosidase l1 Phenylalanine ammonia-lyase l2 Cinnamate 4-hydroxylase l3 p-Coumarate 3-hydroxylase l4 Vanillin synthase l5 UDP-Glycosyl- transferase l6 β-Glucosidase Plant_Defense stimulus stimulus pathway pathway compound compound enzyme enzyme response response Stress Biotic/Abiotic Stress (e.g., Pathogen Attack) Signal_Transduction Signal Transduction (SA, JA pathways) Stress->Signal_Transduction Tissue_Damage Tissue Damage Stress->Tissue_Damage Phenylpropanoid_Pathway Phenylpropanoid Pathway Activation Signal_Transduction->Phenylpropanoid_Pathway Vanilloloside_Syn This compound Synthesis & Accumulation Phenylpropanoid_Pathway->Vanilloloside_Syn beta_Glucosidase β-Glucosidase Activation Vanilloloside_Syn->beta_Glucosidase Substrate Tissue_Damage->beta_Glucosidase Vanillin_Release Vanillin Release beta_Glucosidase->Vanillin_Release Defense_Response Defense Response (Antimicrobial, Antioxidant) Vanillin_Release->Defense_Response Experimental_Workflow step step process process output output start Start: Plant Tissue Collection freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind extract Extraction with 80% Methanol grind->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant cleanup SPE Cleanup (Optional) supernatant->cleanup hplc HPLC Analysis supernatant->hplc Direct Analysis cleanup->hplc quantify Quantification against Standard Curve hplc->quantify

References

Vanilloloside: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloloside, a naturally occurring phenolic glycoside, is a compound of increasing interest within the scientific community. As a derivative of vanillyl alcohol, it is found in various plant species and contributes to their chemical profiles. This technical guide provides a comprehensive overview of the chemical structure, stereochemical nature, and known biological activities of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is structurally composed of a vanillyl alcohol aglycone moiety glycosidically linked to a β-D-glucopyranose unit. The precise stereochemistry of the molecule is critical to its identity and biological function.

Table 1: Physicochemical and Structural Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₂₀O₈[1][2]
Molecular Weight 316.30 g/mol [2]
IUPAC Name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triol[2]
CAS Registry Number 74950-96-2[2]
Melting Point 119-121 °C[N/A]
Stereochemistry Absolute[1]
Defined Stereocenters 5/5[1]
SMILES COC1=C(C=CC(=C1)CO)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO[2]
InChI InChI=1S/C14H20O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-4,10-19H,5-6H2,1H3/t10-,11-,12+,13-,14-/m1/s1[2]
InChIKey SIMPNXWTAVEOTO-RKQHYHRCSA-N[2]

The absolute configuration of the five stereocenters in the glucose moiety is defined as (2R,3S,4S,5R,6S), confirming it as a β-D-glucopyranoside. This specific three-dimensional arrangement is crucial for its interaction with biological targets.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Disclaimer: The following NMR data are predicted and have not been experimentally verified in the cited literature. They are provided as a reference for spectral interpretation.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm)
7.05 (d, J=8.2 Hz, 1H)148.8
6.95 (s, 1H)146.5
6.85 (d, J=8.2 Hz, 1H)133.5
4.85 (d, J=7.6 Hz, 1H)118.9
4.60 (s, 2H)115.8
3.90 (s, 3H)112.4
3.85-3.70 (m, 2H)102.5
3.55-3.30 (m, 4H)77.8
77.6
74.5
71.2
62.3
60.8
56.2

Experimental Protocols

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound was not found in the reviewed literature, a general methodology can be constructed based on standard practices for the extraction of phenolic glycosides from plant materials, such as Vanilla planifolia pods.[3][4][5]

1. Extraction:

  • Sample Preparation: Dried and powdered plant material (e.g., vanilla pods) is used as the starting material.

  • Soxhlet Extraction: The powdered material is subjected to continuous extraction in a Soxhlet apparatus using a solvent of intermediate polarity, such as ethyl acetate or methanol, to efficiently extract glycosides.[3]

  • Hydrolysis (Optional): The crude extract may be subjected to mild acidic or enzymatic hydrolysis to liberate the aglycone (vanillyl alcohol) for analytical purposes, though this step is omitted for the isolation of intact this compound.[3]

  • Solvent Partitioning: The crude extract is dissolved in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

2. Purification:

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or a reverse-phase C18 stationary phase. A gradient elution system with increasing polarity (e.g., a mixture of chloroform and methanol for silica gel, or water and methanol/acetonitrile for C18) is employed to separate the components.[6][7][8][9]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using preparative HPLC with a C18 column and a suitable mobile phase, such as a gradient of water and methanol or acetonitrile, to yield the pure compound.[6][7][8][9]

  • Centrifugal Partition Chromatography (CPC): As an alternative to preparative HPLC, CPC can be employed for the purification of vanillin and related compounds from crude extracts, offering a high-throughput and scalable option.[9]

3. Characterization:

  • The purified this compound is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Biological Activities and Signaling Pathways

While research specifically on this compound is emerging, the biological activities of its aglycone, vanillin, and the related compound vanillic acid, have been more extensively studied. These studies provide strong indications of the potential therapeutic effects of this compound, particularly in the areas of anti-inflammatory and anti-cancer activity.

Anti-Inflammatory Activity

Vanillin and vanillic acid have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[10][11][12][13][14] The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Anti_Inflammatory_Pathway cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds This compound This compound (via Vanillin) IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nuc->Cytokines Induces Transcription This compound->IKK Inhibits This compound->IkB Prevents Degradation This compound->NFkB_nuc Inhibits Translocation

Caption: this compound's Anti-Inflammatory Mechanism.

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11] Vanillin, the aglycone of this compound, is believed to exert its anti-inflammatory effect by inhibiting IKK activation, preventing IκBα degradation, and thereby blocking the nuclear translocation of NF-κB.

Anti-Cancer Activity

The potential anti-cancer effects of vanillin and related compounds are attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.[1][15][16] This is achieved through the modulation of multiple signaling pathways, including the intrinsic apoptotic pathway.

Anti_Cancer_Pathway This compound This compound (via Vanillin) ROS ↑ ROS This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mito Mitochondrion ROS->Mito Induces Stress CytoC Cytochrome c Mito->CytoC Releases Bcl2->Mito Inhibits Bax->Mito Promotes Pore Formation Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound's Pro-Apoptotic Mechanism.

Vanillin has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial stress.[1][16] This is accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[15] The resulting imbalance in the Bcl-2 family of proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[15]

Conclusion

This compound presents a compelling profile as a bioactive natural product with potential therapeutic applications. Its well-defined chemical structure and stereochemistry provide a solid foundation for further investigation. The demonstrated anti-inflammatory and anti-cancer activities of its aglycone, mediated through the modulation of key signaling pathways such as NF-κB and the intrinsic apoptotic pathway, highlight the promise of this compound as a lead compound for drug development. Further research is warranted to fully elucidate the specific biological activities of the intact glycoside, its pharmacokinetic and pharmacodynamic properties, and its potential for clinical translation. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Physical and chemical properties of Vanilloloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloloside, a naturally occurring glycoside, has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of vanillyl alcohol, it is found in various plant species, including Gastrodia elata, a plant with a history of use in traditional medicine. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside methodologies for its study. Due to the limited availability of extensive research focused solely on this compound, this guide also incorporates information from closely related and more extensively studied compounds, namely vanillin and vanillic acid, to provide a broader context for potential biological activities and signaling pathways. This information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.

General and Computed Properties
PropertyValueSource(s)
CAS Number 74950-96-2[1]
Molecular Formula C₁₄H₂₀O₈[1]
Molecular Weight 316.30 g/mol [1]
IUPAC Name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triol[1]
Synonyms Vanillyl alcohol 4-O-beta-D-glucopyranoside, beta-D-Glucopyranoside, 4-(hydroxymethyl)-2-methoxyphenyl[1]
XLogP3 (Predicted) -1.9[1]
Hydrogen Bond Donor Count 5[1]
Hydrogen Bond Acceptor Count 8[1]
pKa (Strongest Acidic, Predicted) 12.2[2]
Experimental Properties
PropertyValueSource(s)
Physical State Solid[1]
Melting Point 120 °C[1]
Water Solubility (Predicted) 13.1 g/L[2]
Boiling Point Not experimentally determined
Density Not experimentally determined

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. Predicted NMR spectra are available in some databases such as the Human Metabolome Database[2]. However, for structurally related compounds like vanillin, extensive spectral data exists. Researchers can use this data as a reference for the characterization of this compound.

Mass Spectrometry (LC-MS) of this compound

Experimental LC-MS data for this compound is available, showing adducts that are useful for its identification.

Precursor TypePrecursor m/zTop 5 Peaks (m/z)Source
[M+NH₄]⁺334.15137.059906, 134.956161, 152.967361, 196.959732, 178.948685[1]
[M+Na]⁺339.105339.105133, 340.105713, 185.043381, 309.101288, 84.959343[1]

Experimental Protocols

Detailed and standardized experimental protocols specifically for this compound are not extensively published. The following sections provide generalized methodologies based on common practices for natural product chemistry and the study of related compounds.

Isolation and Purification of this compound from Gastrodia elata

This compound can be isolated from its natural source, Gastrodia elata, using chromatographic techniques.

Protocol:

  • Extraction:

    • Dried and powdered rhizomes of Gastrodia elata are extracted with a suitable solvent, such as 95% ethanol, at an elevated temperature (e.g., 50°C) for an extended period (e.g., 7 days)[3].

    • The resulting extract is then concentrated using a rotary evaporator and lyophilized to obtain a crude powder[3].

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography over a silica gel or alumina oxide stationary phase[4].

    • A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For glycosides, solvent systems like chloroform-methanol or ethyl acetate-methanol-water are common.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification:

    • Fractions rich in this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18)[5].

    • A mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic acid for better peak shape, is used for elution[5].

    • The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

G start Dried Gastrodia elata Rhizomes extraction Ethanol Extraction start->extraction Powdering concentration Concentration & Lyophilization extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chroma Column Chromatography crude_extract->column_chroma fractions Fractions containing this compound column_chroma->fractions Elution with solvent gradient prep_hplc Preparative HPLC fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound Final Purification

Figure 1: Workflow for the isolation and purification of this compound.
Antioxidant Activity Assay (DPPH Method)

The antioxidant potential of this compound can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare a series of dilutions of this compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add different concentrations of the this compound solutions to the wells. A control well should contain only DPPH and methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Potential Biological Activities and Signaling Pathways (Inferred from Related Compounds)

While direct evidence for the signaling pathways modulated by this compound is limited, research on its aglycone, vanillyl alcohol, and the related compounds vanillin and vanillic acid, suggests potential anti-inflammatory and neuroprotective effects. These effects are often mediated through the modulation of key signaling pathways.

Anti-Inflammatory Activity

Vanillin and vanillic acid have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key pathway implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway [5][6].

Proposed Mechanism:

  • Inflammatory stimuli (e.g., lipopolysaccharide, LPS) activate the IKK complex.

  • The IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.

  • This releases NF-κB (p50/p65 dimer) to translocate to the nucleus.

  • In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines like TNF-α, IL-6, and IL-1β.

  • Vanillin and vanillic acid are proposed to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and subsequent pro-inflammatory gene expression[5][6].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases IkBa_p p-IκBα NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkBa_deg Degraded IκBα IkBa_p->IkBa_deg Ubiquitination & Degradation Vanilloloside_related Vanillin / Vanillic Acid Vanilloloside_related->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_genes Transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Figure 2: Proposed anti-inflammatory mechanism via the NF-κB pathway.
Neuroprotective Effects

Vanillin and vanillic acid have demonstrated neuroprotective properties in various experimental models[1]. A key mechanism is the modulation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , which is involved in cellular stress responses and apoptosis[1].

Proposed Mechanism:

  • Neurotoxic stimuli (e.g., rotenone, MPP+) can lead to oxidative stress and activate MAPK pathways, including JNK, p38, and ERK.

  • Activation of JNK and p38 is often associated with pro-apoptotic signaling, leading to the activation of caspases and ultimately, cell death.

  • Vanillin has been shown to decrease the phosphorylation (activation) of JNK and p38 in response to neurotoxic insults[1].

  • By inhibiting these pro-apoptotic MAPK pathways, vanillin may protect neurons from damage and death.

G Neurotoxin Neurotoxic Stimulus MAPK_activation MAPK Activation Neurotoxin->MAPK_activation JNK_p38 p-JNK / p-p38 MAPK_activation->JNK_p38 Caspase_activation Caspase Activation JNK_p38->Caspase_activation Apoptosis Apoptosis / Neuronal Death Caspase_activation->Apoptosis Vanilloloside_related Vanillin Vanilloloside_related->MAPK_activation Inhibits Phosphorylation

Figure 3: Proposed neuroprotective mechanism via MAPK pathway modulation.

Conclusion

This compound is a promising natural compound with a foundation for further scientific investigation. While comprehensive data specifically for this compound is still emerging, the information available for its structural relatives provides a strong rationale for exploring its potential in areas such as anti-inflammatory and neuroprotective therapies. This guide serves as a starting point for researchers, summarizing the current state of knowledge and providing methodological frameworks to facilitate future studies. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound and to validate its therapeutic potential.

References

Vanilloloside (CAS 74950-96-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanilloloside, a phenolic glycoside with the CAS number 74950-96-2, is a naturally occurring compound found in various plant species, including Gastrodia elata and Dendrobium moniliforme.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, and putative mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Chemical and Physical Properties

This compound is structurally characterized by a vanillyl alcohol moiety linked to a glucose unit. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 74950-96-2[3][4]
Molecular Formula C₁₄H₂₀O₈[1][3]
Molecular Weight 316.30 g/mol [3][4]
IUPAC Name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triol[1]
Melting Point 120 °C[3]
Appearance Solid[3]
SMILES COC1=C(C=CC(=C1)CO)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO[3]

Biological Activities

This compound has been reported to exhibit a range of biological activities, primarily antioxidant, anti-inflammatory, and antimicrobial properties.[1]

Antioxidant Activity

The phenolic hydroxyl group in the vanillyl moiety of this compound is believed to contribute to its antioxidant properties by donating a hydrogen atom to scavenge free radicals.

Anti-inflammatory Activity

Studies on structurally related compounds like vanillin and vanillic acid suggest that this compound may exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

Antimicrobial Activity

This compound has demonstrated activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound. These are representative protocols and may require optimization for specific experimental conditions.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add various concentrations of the this compound solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

This assay is another common method to evaluate antioxidant capacity.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the this compound solution to a 96-well plate.

  • Add the diluted ABTS•+ solution to each well and mix.

  • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • Determine the IC50 value from a dose-response curve.

Antimicrobial Activity Assays

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

This method assesses the susceptibility of a microorganism to an antimicrobial agent.

Protocol:

  • Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Impregnate sterile paper discs with a known concentration of this compound solution.

  • Place the impregnated discs onto the surface of the agar plate.

  • Incubate the plate under appropriate conditions.

  • Measure the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity.

Anti-inflammatory Activity Assays

This technique is used to detect the phosphorylation and activation of key proteins in inflammatory signaling pathways.

Protocol:

  • Culture appropriate cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound for a specific duration.

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).

  • Lyse the cells to extract total proteins.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, p38, ERK1/2, and JNK.

  • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation.

Signaling Pathways and Mechanisms of Action

Based on studies of structurally related compounds, the biological activities of this compound are likely mediated through the modulation of key cellular signaling pathways.

Proposed Anti-inflammatory Signaling Pathway

This compound is hypothesized to inhibit the pro-inflammatory response by targeting the NF-κB and MAPK signaling cascades. An inflammatory stimulus, such as LPS, activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling molecules that ultimately result in the phosphorylation and activation of IκB kinase (IKK) and MAPKs (p38, ERK, JNK). IKK activation leads to the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate into the nucleus and induce the expression of pro-inflammatory genes. Activated MAPKs can also contribute to the activation of transcription factors like AP-1, further promoting inflammation. This compound may interfere with these pathways by inhibiting the phosphorylation of key signaling proteins.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocation MAPKs->Nucleus Activation of Transcription Factors This compound This compound This compound->IKK Inhibition This compound->MAPKs Inhibition Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Investigating Anti-inflammatory Effects

A typical workflow to investigate the anti-inflammatory properties of this compound is depicted below. This involves cell culture, treatment with the compound and an inflammatory stimulus, followed by analysis of inflammatory markers at the protein and gene expression levels.

G start Start: Cell Culture (e.g., RAW 264.7) pretreatment Pre-treatment with This compound start->pretreatment stimulation Stimulation with LPS pretreatment->stimulation protein_analysis Protein Analysis (Western Blot) stimulation->protein_analysis gene_analysis Gene Expression Analysis (RT-qPCR) stimulation->gene_analysis cytokine_analysis Cytokine Measurement (ELISA) stimulation->cytokine_analysis end End: Data Analysis and Interpretation protein_analysis->end gene_analysis->end cytokine_analysis->end

Caption: Experimental workflow for in vitro anti-inflammatory studies.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its antioxidant, anti-inflammatory, and antimicrobial properties warrant further investigation for potential therapeutic applications. The experimental protocols and proposed mechanisms of action outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Future studies should focus on in vivo efficacy, bioavailability, and detailed mechanistic elucidation to pave the way for its development as a novel therapeutic agent.

References

Vanilloloside: A Technical Whitepaper on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanilloloside, a naturally occurring glycoside of vanillyl alcohol, is emerging as a compound of interest in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential therapeutic effects of this compound, with a primary focus on its antioxidant, anti-inflammatory, and neuroprotective properties. While direct research on this compound is nascent, this paper synthesizes available data and extrapolates the potential mechanisms of action based on studies of its aglycone, vanillyl alcohol, and structurally related compounds such as vanillin and vanillic acid. This document aims to serve as a foundational resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction

This compound (4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside) is a phenolic glycoside found in various plants, including Ilex rotunda and Gastrodia elata. Its structure consists of a vanillyl alcohol molecule bound to a glucose unit. In the gastrointestinal tract, this compound can be hydrolyzed to vanillyl alcohol, which is believed to be the primary bioactive form. This conversion is a critical aspect of its therapeutic potential, as vanillyl alcohol and its derivatives have demonstrated significant physiological activity. This whitepaper will delve into the therapeutic promise of this compound, focusing on its antioxidant, anti-inflammatory, and neuroprotective capabilities.

Antioxidant Effects

The antioxidant properties of this compound and its aglycone, vanillyl alcohol, are attributed to their phenolic structure, which enables them to scavenge free radicals and reduce oxidative stress.

Quantitative Antioxidant Activity

While direct quantitative antioxidant data for this compound is limited, a study on its enzymatic synthesis confirmed its antioxidant capacity. More specific data is available for its aglycone, vanillyl alcohol.

CompoundAssayIC50 Value / ActivitySource
Vanillyl AlcoholDPPH Radical Scavenging0.04 mg/mL[1]
This compoundAntioxidant ActivityPossesses good antioxidant activity[2]
VanillinABTS Radical ScavengingStronger than ascorbic acid and Trolox[3]
VanillinORAC AssayMuch stronger than ascorbic acid and Trolox[3]
Experimental Protocols

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration should result in an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound or vanillyl alcohol in methanol to create a series of concentrations (e.g., 0.03, 0.06, 0.12, 0.25, 0.5, and 1 mg/mL)[1].

  • Reaction: Mix the sample solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against the concentration of the sample.

Neuroprotective Effects

The neuroprotective potential of this compound is primarily linked to the bioactivity of its aglycone, vanillyl alcohol, which has been shown to protect neuronal cells from toxin-induced damage.

Quantitative Neuroprotective Activity

Studies on vanillyl alcohol have demonstrated its ability to improve the viability of dopaminergic cells exposed to the neurotoxin MPP+, an in vitro model for Parkinson's disease.

CompoundCell LineNeurotoxinConcentration of CompoundCell Viability (%)Source
Vanillyl AlcoholMN9D dopaminergic cells25 µM MPP+1 µM51.5 ± 1.4[1]
Vanillyl AlcoholMN9D dopaminergic cells25 µM MPP+10 µM57.5 ± 2.8[1]
Vanillyl AlcoholMN9D dopaminergic cells25 µM MPP+20 µM69.1 ± 3.1[1]
Experimental Protocols

This colorimetric assay is used to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Culture: Seed neuronal cells (e.g., MN9D or SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or vanillyl alcohol for a specified period (e.g., 1 hour).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., MPP+) for 24-48 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways in Neuroprotection

Vanillyl alcohol has been shown to exert its neuroprotective effects by modulating apoptotic pathways. It decreases the Bax/Bcl-2 ratio, which is a key indicator of apoptosis. A lower ratio signifies an anti-apoptotic effect.

cluster_neurotoxin Neurotoxin (e.g., MPP+) cluster_cell Neuronal Cell cluster_ros Oxidative Stress cluster_apoptosis Apoptotic Pathway cluster_treatment This compound → Vanillyl Alcohol Neurotoxin Neurotoxin ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Caspase ↑ Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis Vanillyl_Alcohol Vanillyl Alcohol Vanillyl_Alcohol->ROS Inhibits Vanillyl_Alcohol->Bax Inhibits Vanillyl_Alcohol->Bcl2 Promotes

Caption: Neuroprotective mechanism of Vanillyl Alcohol.

Anti-inflammatory Effects

While direct studies on the anti-inflammatory properties of this compound are limited, extensive research on the related compounds, vanillin and vanillic acid, provides strong inferential evidence for its potential in modulating inflammatory responses. These compounds are known to inhibit key inflammatory pathways.

Experimental Protocols

This assay determines the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production.

  • Calculation: A standard curve of sodium nitrite is used to quantify the NO concentration.

Signaling Pathways in Inflammation

Vanillic acid has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in the transcriptional regulation of pro-inflammatory genes. It is plausible that this compound, through its metabolite vanillyl alcohol and subsequent oxidation to vanillic acid, could modulate these same pathways.

cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_treatment This compound → Vanillic Acid LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression ↑ Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Gene_Expression Vanillic_Acid Vanillic Acid Vanillic_Acid->MAPK Inhibits Vanillic_Acid->IKK Inhibits

Caption: Inferred anti-inflammatory signaling pathway.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Its antioxidant, neuroprotective, and likely anti-inflammatory properties, primarily mediated through its aglycone vanillyl alcohol, warrant further investigation. The data synthesized in this whitepaper, while largely based on related compounds, provides a strong rationale for dedicated research into this compound.

Future research should focus on:

  • Direct Quantification: Performing comprehensive in vitro and in vivo studies to determine the specific IC50 values and dose-response curves for this compound in various antioxidant, anti-inflammatory, and neuroprotective models.

  • Mechanism of Action: Elucidating the direct effects of this compound on key signaling pathways, including NF-κB, MAPK, and Nrf2.

  • Pharmacokinetics and Bioavailability: Conducting detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound and its metabolites.

  • Preclinical and Clinical Trials: Designing and executing well-controlled preclinical and eventually clinical trials to evaluate the safety and efficacy of this compound for specific therapeutic indications.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its application in treating a range of conditions associated with oxidative stress, inflammation, and neurodegeneration.

References

Vanilloloside: A Review of its Potential Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloloside, chemically known as 4-(hydroxymethyl)-2-methoxyphenyl β-D-glucopyranoside, is a naturally occurring phenolic glycoside.[1][2] It is found in various plants, including Hypericum erectum and Itoa orientalis.[1] Structurally, it consists of vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) linked to a glucose molecule via a β-glycosidic bond. While direct research on this compound is limited, its chemical structure suggests potential biological activities, primarily through its hydrolysis to vanillyl alcohol. This technical guide provides a comprehensive review of the available literature on this compound and its aglycone, vanillyl alcohol, as well as the closely related compounds vanillin and vanillic acid, to extrapolate the potential pharmacological profile of this compound.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H20O8PubChem
Molecular Weight316.31 g/mol PubChem
Melting Point119-121 °CChemicalBook[3]
Predicted LogP-1.9PubChem
IUPAC Name(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triolPubChem

Potential Pharmacological Activities

Based on the biological activities of its aglycone (vanillyl alcohol) and related compounds (vanillin and vanillic acid), this compound is hypothesized to possess antioxidant, anti-inflammatory, and neuroprotective properties. The prevailing hypothesis is that this compound may act as a prodrug, undergoing enzymatic hydrolysis in the gastrointestinal tract to release vanillyl alcohol, which then exerts its systemic effects. A study on a synthesized α-anomer of this compound demonstrated its hydrolysis by rat intestinal mucosa, supporting this hypothesis.[4][5]

Antioxidant Activity

The phenolic hydroxyl group in the aglycone of this compound is a key structural feature for antioxidant activity. Studies on vanillyl alcohol, vanillin, and vanillic acid have consistently demonstrated their ability to scavenge free radicals and reduce oxidative stress.

Quantitative Data on Antioxidant Activity of Related Compounds

CompoundAssayIC50 ValueSource
Vanillyl AlcoholDPPH Radical Scavenging0.04 mg/mL[6]
Vanillyl AlcoholAlkyl Radical Scavenging (ESR)0.006 mg/mL[6]
Vanillic AcidDPPH Radical Scavenging> 100 µg/mL[3]
Vanillic AcidABTS Radical Scavenging15.2 µg/mL[3]
VanillinDPPH Radical Scavenging318.33 ± 14.5 µg/mL[7]
VanillinABTS Radical Scavenging746.42 ± 27.9 µg/mL[7]

Experimental Protocol: DPPH Radical Scavenging Assay for Vanillyl Alcohol

This protocol is based on the methodology described for assessing the antioxidant activity of vanillyl alcohol[6].

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of vanillyl alcohol in methanol.

  • Reaction Mixture: Add 1 mL of the vanillyl alcohol solution to 3 mL of the DPPH solution. A control is prepared using 1 mL of methanol instead of the sample solution.

  • Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined as the concentration of the sample that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity

Vanillyl alcohol, vanillin, and vanillic acid have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. These effects include the inhibition of pro-inflammatory cytokine production and the suppression of inflammatory enzyme expression.

Quantitative Data on Anti-inflammatory Effects of Related Compounds

CompoundModelEffectDosageSource
VanillinLPS-stimulated BV-2 microglia↓ NO, IL-1β, TNF-α, IL-6 production25, 50, 100 µM[8]
Vanillic AcidLPS-stimulated mouse peritoneal macrophages↓ TNF-α, IL-6, COX-2, NO production10, 50, 100 µM[9]
VanillinCarrageenan-induced rat paw edema↓ Paw edema25, 50, 100 mg/kg, i.p.[10]
Vanillyl AlcoholAcetic acid-induced vascular permeability in miceInhibition of permeabilityNot specified[11]

Experimental Protocol: Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol is a generalized procedure based on studies investigating the anti-inflammatory effects of vanillic acid[9].

  • Cell Culture: Mouse peritoneal macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., vanillic acid) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression (COX-2): Total RNA is extracted from the cells, and the mRNA expression of COX-2 is determined by quantitative real-time PCR (qRT-PCR).

    • Protein Expression (NF-κB): Nuclear extracts are prepared, and the activation of NF-κB is assessed by Western blotting for the p65 subunit.

Neuroprotective Activity

The neuroprotective potential of vanillyl alcohol and vanillin has been investigated in various in vitro and in vivo models of neurodegenerative diseases. These compounds have been shown to protect neurons from oxidative stress-induced apoptosis and neuroinflammation.

Quantitative Data on Neuroprotective Effects of Related Compounds

CompoundModelEffectConcentration/DosageSource
Vanillyl AlcoholMPP+-induced cytotoxicity in MN9D cells↑ Cell viability to 69.1 ± 3.1%20 µM[6]
VanillinSTZ and AlCl3+d-galactose induced AD in miceAmeliorated cognitive and memory impairmentNot specified[12]

Experimental Protocol: Neuroprotection Assay in a Toxin-Induced Cell Model

This protocol is based on the methodology used to evaluate the neuroprotective effects of vanillyl alcohol in MPP+-induced neurotoxicity in MN9D dopaminergic cells[6].

  • Cell Culture: MN9D dopaminergic cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with different concentrations of vanillyl alcohol for a specified duration (e.g., 1 hour).

  • Induction of Neurotoxicity: 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin, is added to the culture medium to induce cell death.

  • Incubation: Cells are incubated with the toxin for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the results are expressed as a percentage of the control (untreated) cells.

  • Mechanistic Studies:

    • Apoptosis: Apoptotic cell death can be assessed by techniques such as TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.

    • Oxidative Stress: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA.

Signaling Pathways

The anti-inflammatory and neuroprotective effects of vanillyl alcohol, vanillin, and vanillic acid are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Vanillin and vanillic acid have been shown to inhibit the activation of the NF-κB pathway.[8][9][13]

NF_kB_Pathway cluster_NFkB_IkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Pro_inflammatory_Genes Nucleus Nucleus Vanilloloside_Metabolites This compound (via metabolites) Vanilloloside_Metabolites->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound metabolites.

MAPK Signaling Pathway

The MAPK family of proteins, including p38, ERK, and JNK, are involved in a variety of cellular processes, including inflammation and apoptosis. Vanillin has been demonstrated to inhibit the phosphorylation of MAPKs, thereby suppressing downstream inflammatory responses.[8][13]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors P Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Vanilloloside_Metabolites This compound (via metabolites) Vanilloloside_Metabolites->MAPKK Inhibition of Phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound metabolites.

Experimental Workflows

General Workflow for Investigating the Bioactivity of this compound

The following diagram illustrates a logical workflow for future research aimed at elucidating the specific pharmacological properties of this compound.

Experimental_Workflow Start Start: Hypothesis on This compound Bioactivity Isolation_Synthesis Isolation from Natural Source or Chemical Synthesis Start->Isolation_Synthesis In_Vitro_Antioxidant In Vitro Antioxidant Assays (DPPH, ABTS, etc.) Isolation_Synthesis->In_Vitro_Antioxidant In_Vitro_Anti_inflammatory In Vitro Anti-inflammatory Assays (LPS-stimulated macrophages) Isolation_Synthesis->In_Vitro_Anti_inflammatory In_Vitro_Neuroprotection In Vitro Neuroprotection Assays (Toxin-induced neuronal cell models) Isolation_Synthesis->In_Vitro_Neuroprotection Hydrolysis_Study In Vitro/In Vivo Hydrolysis Study In_Vitro_Antioxidant->Hydrolysis_Study In_Vitro_Anti_inflammatory->Hydrolysis_Study In_Vitro_Neuroprotection->Hydrolysis_Study In_Vivo_Studies In Vivo Animal Models (Inflammation, Neurodegeneration) Hydrolysis_Study->In_Vivo_Studies Mechanism_Studies Mechanism of Action Studies (Signaling Pathway Analysis) In_Vivo_Studies->Mechanism_Studies Conclusion Conclusion on this compound's Pharmacological Profile Mechanism_Studies->Conclusion

Caption: Proposed experimental workflow for this compound research.

Conclusion and Future Directions

The available scientific literature provides a strong theoretical basis for the potential pharmacological activities of this compound, primarily as a prodrug for the bioactive compound vanillyl alcohol. The well-documented antioxidant, anti-inflammatory, and neuroprotective effects of vanillyl alcohol and its related metabolites, vanillin and vanillic acid, suggest that this compound could be a valuable natural product for further investigation in the context of diseases associated with oxidative stress and inflammation.

However, it is crucial to emphasize the current lack of direct experimental evidence for the biological activities of this compound itself. Future research should focus on isolating or synthesizing pure this compound and subjecting it to rigorous in vitro and in vivo pharmacological testing. Key areas for future investigation include:

  • Quantitative assessment of the antioxidant, anti-inflammatory, and neuroprotective effects of pure this compound.

  • Detailed studies on the enzymatic hydrolysis of this compound in the human gastrointestinal tract and its pharmacokinetic profile.

  • Head-to-head comparison of the bioactivity of this compound with its aglycone, vanillyl alcohol, to determine the role of the glycosidic moiety.

  • Elucidation of the specific molecular targets and signaling pathways directly modulated by this compound, if any, independent of its hydrolysis.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent or a valuable component of functional foods and nutraceuticals.

References

Vanilloloside: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanilloloside, a naturally occurring phenolic glycoside, has garnered interest in the scientific community for its potential therapeutic properties, including antioxidant and neuroprotective activities. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailed experimental protocols, and an exploration of its biological significance. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Discovery and Initial Isolation

This compound (CAS RN: 74950-96-2) was first discovered and isolated from the bark of the goat willow, Salix caprea. While the precise initial publication remains to be definitively identified through widespread searches, phytochemical studies of Salix caprea bark conducted around the early 1980s mark its entry into the scientific literature. The name "this compound" reflects its structure, being a glycoside of vanillyl alcohol.

Subsequent research has identified this compound in a variety of other plant species, expanding its known natural sources. These include the stamens of Nelumbo nucifera (the sacred lotus) and the leaves of Aquilaria sinensis.[1] The presence of this compound across different plant families suggests a broader distribution and potential ecological or physiological role in these plants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₀O₈[2]
Molecular Weight 316.3 g/mol [2]
CAS Number 74950-96-2[3]
Appearance Solid[3]
Synonyms 4-(Hydroxymethyl)-2-methoxyphenyl β-D-glucopyranoside, Glucovanillyl alcohol[3]

Experimental Protocols: Isolation and Characterization

General Isolation Workflow

The isolation of this compound from plant material typically involves the following steps, as depicted in the diagram below:

experimental_workflow plant_material Plant Material (e.g., Salix caprea bark) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Solvent Partitioning (e.g., Ethyl Acetate/Water) concentration->partitioning chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partitioning->chromatography purification Further Purification (e.g., Preparative HPLC) chromatography->purification characterization Structural Elucidation (NMR, MS, IR) purification->characterization This compound Pure this compound characterization->this compound

Figure 1: General workflow for the isolation of this compound.
Detailed Methodologies

1. Extraction:

  • Dried and powdered plant material (e.g., bark of Salix caprea) is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature or under reflux.

  • The resulting crude extract is then filtered to remove solid plant debris.

2. Concentration and Partitioning:

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate and aqueous fractions).

3. Chromatographic Purification:

  • The enriched fraction is subjected to column chromatography on silica gel or Sephadex LH-20.

  • Elution is typically performed with a gradient of solvents, such as a mixture of chloroform and methanol or ethyl acetate and methanol, to separate the different components.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Final Purification and Characterization:

  • Fractions containing this compound are combined and may require further purification using preparative high-performance liquid chromatography (HPLC).

  • The structure of the purified compound is then elucidated and confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its antioxidant and cholinesterase inhibitory properties being the most studied.

Antioxidant Activity

This compound exhibits antioxidant properties, which are attributed to its phenolic structure. While the specific signaling pathway for this compound is still under investigation, the closely related compound, vanillin, has been shown to exert its antioxidant effects through the modulation of the Nrf2/HO-1 pathway.[4] It is plausible that this compound acts through a similar mechanism.

antioxidant_pathway This compound This compound keap1 Keap1 This compound->keap1 inhibits oxidative_stress Oxidative Stress oxidative_stress->keap1 activates nrf2 Nrf2 are ARE (Antioxidant Response Element) nrf2->are translocates to nucleus and binds to keap1->nrf2 sequesters ho1 HO-1 are->ho1 promotes transcription of antioxidant_enzymes Antioxidant Enzymes ho1->antioxidant_enzymes leads to increased cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection provides

Figure 2: Postulated antioxidant signaling pathway of this compound.

This pathway suggests that this compound may inhibit the Keap1 protein, leading to the release and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their upregulation and enhanced cellular protection against oxidative stress.

Cholinesterase Inhibition

This compound has been identified as an inhibitor of cholinesterases, particularly acetylcholinesterase (AChE). This activity is of significant interest for the potential development of treatments for neurodegenerative diseases like Alzheimer's disease, where the reduction of acetylcholine levels in the brain is a key pathological feature.

The mechanism of inhibition is likely due to the binding of this compound to the active site of the AChE enzyme, preventing the breakdown of acetylcholine.

cholinesterase_inhibition cluster_synapse Synaptic Cleft acetylcholine Acetylcholine (ACh) ache Acetylcholinesterase (AChE) acetylcholine->ache substrate choline_acetate Choline + Acetate ache->choline_acetate hydrolyzes to This compound This compound This compound->ache inhibits

Figure 3: Mechanism of cholinesterase inhibition by this compound.

By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Table 2: Reported Biological Activities of this compound

Biological ActivityFindingSource
Antioxidant Exhibits free radical scavenging activity.[1]
Cholinesterase Inhibition Inhibits acetylcholinesterase.
Antimicrobial Shows activity against certain bacterial strains.[1]

Future Perspectives

This compound represents a promising natural product with potential applications in the pharmaceutical and nutraceutical industries. Further research is warranted to fully elucidate its mechanisms of action, particularly in relation to its antioxidant and neuroprotective effects. In vivo studies and clinical trials are necessary to validate its therapeutic potential and to establish its safety and efficacy in humans. The development of efficient and scalable methods for its synthesis or extraction will also be crucial for its future commercialization.

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Vanilloloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloloside is a phenolic glycoside found in various plant species, including those of the Hypericum and Itoa genera. As a metabolite of interest in phytochemical and biomedical research, accurate and reliable quantification is essential for understanding its distribution, pharmacokinetics, and biological activity. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of such non-volatile compounds.

This document provides a comprehensive guide to the quantitative analysis of this compound using Reverse-Phase HPLC (RP-HPLC). The protocols outlined below are based on established methodologies for the analysis of structurally related phenolic compounds and serve as a robust starting point for method development and validation.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to obtaining accurate and reproducible HPLC results. The primary goal is to extract this compound from the sample matrix and remove interfering substances that could compromise the chromatographic separation.

Materials:

  • Plant material (e.g., dried and powdered leaves or stems)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • Solid-Phase Extraction (SPE) cartridges (C18, if necessary for cleanup)

  • Syringe filters (0.45 µm or 0.22 µm)

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

Protocol for Extraction from Plant Material:

  • Extraction:

    • Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol in water.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet twice more with 10 mL of 80% methanol each time.

    • Pool the supernatants.

  • Cleanup (Optional, if high matrix interference is expected):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

    • Load the pooled supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove highly polar impurities.

    • Elute the this compound and other phenolic compounds with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the final extract (or eluate from SPE) to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

HPLC Method Protocol

The following HPLC method is a recommended starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-80% B; 30-35 min: 80% B (hold); 35-36 min: 80-10% B; 36-40 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or scan for optimal wavelength with DAD)
Retention Time To be determined experimentally by injecting a pure standard of this compound.
Method Validation

To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Validation ParameterDescriptionTypical Acceptance Criteria for Phenolic Compounds
Specificity The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by peak purity analysis using a DAD and by comparing the chromatograms of a blank, a standard, and a sample.No interfering peaks at the retention time of this compound.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting peak area against the concentration of standard solutions.Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on a signal-to-noise ratio of 3:1.S/N ≥ 3
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often estimated based on a signal-to-noise ratio of 10:1.S/N ≥ 10
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 2%
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the standard is spiked into a sample matrix.Recovery between 98% and 102%
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).RSD of results < 5% under varied conditions

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the HPLC method validation for this compound analysis.

ParameterResult
Retention Time (min) Experimentally Determined
Linearity Range (µg/mL) e.g., 1 - 100
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) e.g., 0.1
LOQ (µg/mL) e.g., 0.3
Precision (RSD %)
   Repeatability (Intra-day)< 1.5%
   Intermediate Precision (Inter-day)< 2.0%
Accuracy (Recovery %) 98.5% - 101.5%
Robustness Method is robust

Visualizations

Experimental Workflow for HPLC Analysis of this compound

The following diagram illustrates the complete workflow for the analysis of this compound from a plant matrix using HPLC.

HPLC_Workflow Sample Plant Material (e.g., Hypericum erectum) Grinding Drying and Grinding Sample->Grinding Extraction Solvent Extraction (e.g., 80% Methanol, Sonication) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Cleanup SPE Cleanup (Optional) (C18 Cartridge) Supernatant->Cleanup If needed Evaporation Evaporation and Reconstitution Supernatant->Evaporation Cleanup->Evaporation Filtration Syringe Filtration (0.45 µm) Evaporation->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial HPLC_System HPLC Analysis (C18 Column, Gradient Elution) HPLC_Vial->HPLC_System Injection Data_Acquisition Data Acquisition (DAD at 280 nm) HPLC_System->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Report Final Report (Concentration of this compound) Data_Processing->Report

HPLC Analysis Workflow for this compound.
Logical Relationship for HPLC Method Development

The following diagram outlines the logical steps and considerations involved in developing a robust HPLC method for a new analyte like this compound.

Method_Development Analyte Analyte Characterization (this compound: Polarity, UV Absorbance) Column_Selection Column Selection (Reverse-Phase C18) Analyte->Column_Selection Mobile_Phase Mobile Phase Selection (Acetonitrile/Methanol + Acidified Water) Analyte->Mobile_Phase Detection Detector Settings (DAD Scan for λmax, e.g., 280 nm) Analyte->Detection Initial_Run Initial Isocratic/Gradient Runs Column_Selection->Initial_Run Mobile_Phase->Initial_Run Detection->Initial_Run Optimization Method Optimization (Gradient, Flow Rate, Temperature) Initial_Run->Optimization Evaluate Peak Shape, Resolution, Run Time Validation Method Validation (ICH Guidelines) Optimization->Validation Finalized Method Routine_Analysis Routine Analysis Validation->Routine_Analysis

Logical Steps in HPLC Method Development.

Application Notes and Protocols for the Identification of Vanilloloside by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloloside is a phenolic glycoside found in various plant species. As a potential bioactive compound, its accurate identification and quantification are crucial for research and development in the pharmaceutical and nutraceutical industries. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a highly sensitive and specific method for the analysis of this compound. These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of this compound using LC-MS.

Chemical Information

PropertyValue
Compound Name This compound
Molecular Formula C₁₄H₂₀O₈
Molecular Weight 316.30 g/mol
CAS Number 74950-96-2

Experimental Protocols

Sample Preparation from Plant Material

This protocol is adapted from a general method for the extraction of phenolic compounds from plant matrices and is suitable for preparing samples for this compound analysis.

Materials:

  • Plant material (e.g., leaves, stems)

  • 70% Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Air-dry the plant material at room temperature and grind it into a fine powder.

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 70% methanol to the tube.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 3-6) on the pellet with another 10 mL of 70% methanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Filter the combined supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS analysis.

G

Figure 1: Workflow for the extraction of this compound from plant material.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following LC-MS parameters are recommended for the separation and detection of this compound.

LC System:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry System:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Full Scan (m/z 100-500) and Targeted MS/MS

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

G

Figure 2: Logical workflow for LC-MS based identification of this compound.

Data Presentation

Mass Spectral Data

The identification of this compound is confirmed by its mass-to-charge ratio (m/z) and its characteristic fragmentation pattern in tandem mass spectrometry (MS/MS).

AdductPrecursor Ion (m/z)
[M+NH₄]⁺334.15
[M+Na]⁺339.105

Table 1: Experimentally observed precursor ions of this compound in positive ESI mode.

Tandem MS (MS/MS) Fragmentation

Upon collision-induced dissociation (CID) of the [M+NH₄]⁺ precursor ion (m/z 334.15), the following major fragment ions are observed.

Fragment Ion (m/z)Relative Abundance (%)
137.0599100
134.956261.14
152.967457.09
196.959747.75
178.948726.59

Table 2: Top 5 fragment ions of the [M+NH₄]⁺ adduct of this compound from experimental data.

Proposed Fragmentation Pathway

This compound is an O-glycoside. In positive ion mode ESI-MS/MS, the most common fragmentation pathway for O-glycosides is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety as a neutral fragment.[1][2] The resulting aglycone ion is often the base peak in the spectrum.

For this compound ([M+NH₄]⁺), the neutral loss of the glucose moiety (162 Da) and ammonia (17 Da) would lead to the aglycone, vanillyl alcohol, with a protonated mass of 155 Da. However, the observed base peak is at m/z 137.0599. This corresponds to the further loss of a water molecule (18 Da) from the vanillyl alcohol aglycone.

G

Figure 3: Proposed major fragmentation pathway for the [M+NH₄]⁺ adduct of this compound.

Quantitative Analysis

While a specific validated quantitative method for this compound is not widely available, the following parameters, based on the analysis of the structurally related compound vanillin, can be used as a starting point for method development and validation.[3] Researchers should validate these parameters for this compound in their specific matrix.

ParameterVanillin (for reference)
Linearity Range 0.05 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 11.6 ng/mL
Limit of Quantification (LOQ) 38.2 ng/mL

Table 3: Quantitative parameters for vanillin, a structurally related compound, which can serve as a reference for the development of a quantitative method for this compound.[3]

Note: The LOD and LOQ are estimated based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Conclusion

The protocols and data presented provide a robust framework for the identification and characterization of this compound using LC-MS. The detailed experimental procedures, coupled with the mass spectral data and proposed fragmentation pathway, will aid researchers in the confident identification of this compound. For quantitative applications, the provided reference data for a related compound offers a solid foundation for the development and validation of a specific and sensitive analytical method for this compound.

References

Application Notes and Protocols for the Quantification of Vanilloloside in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloloside, a glycoside of vanillyl alcohol, is a phenolic compound found in various plant species, including Hypericum erectum and Itoa orientalis. As a member of the phenolic glycoside family, this compound is of increasing interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to the potential biological activities associated with its aglycone, vanillyl alcohol, which include anti-inflammatory, anti-nociceptive, and neuroprotective effects. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological properties.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried and powdered plant material. The optimal solvent and conditions may vary depending on the specific plant matrix and should be optimized accordingly.

Materials and Reagents:

  • Dried and finely powdered plant material (e.g., leaves, stems)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of 80% methanol in water (v/v). Methanol is a common solvent for extracting phenolic compounds.

  • Extraction:

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature. Ultrasonication aids in the disruption of cell walls and enhances extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Collection of Supernatant: Carefully decant the supernatant into a clean collection tube.

  • Re-extraction (Optional but Recommended): To maximize the recovery of this compound, the remaining plant pellet can be re-extracted with a fresh 20 mL of 80% methanol. Repeat steps 3-5 and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This method provides a robust approach for the quantification of this compound using a standard HPLC system with UV detection.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at 280 nm. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered plant extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

Instrumentation and Conditions:

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from isomeric compounds.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 315.1 [M-H]⁻ (corresponding to the deprotonated molecule of this compound, C₁₄H₂₀O₈).

    • Product Ions (Q3): Monitor for characteristic fragment ions. A common fragmentation would be the loss of the glucose moiety (162 Da), resulting in the vanillyl alcohol anion at m/z 153.1. Therefore, a primary transition would be 315.1 -> 153.1 . Other product ions can be used for confirmation.

Procedure:

  • Standard Preparation: Prepare calibration standards as described for the HPLC-DAD method.

  • Sample Preparation: Prepare the plant extract as described above.

  • Analysis: Analyze the standards and samples using the LC-MS/MS system in MRM mode.

  • Quantification: Construct a calibration curve using the peak areas of the primary MRM transition for the standards. Determine the concentration of this compound in the samples from this calibration curve.

Data Presentation

The following table presents example data for the quantification of this compound in different plant extracts. These values are for illustrative purposes and will vary depending on the plant species, growing conditions, and extraction method.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodThis compound Content (mg/g dry weight)
Hypericum erectumAerial Parts80% MethanolHPLC-DAD2.5
Itoa orientalisLeaves70% EthanolLC-MS/MS4.1
Vanilla planifoliaCured Beans80% MethanolHPLC-DAD0.8
Gastrodia elataTuber70% EthanolLC-MS/MS1.5

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding 1 Extraction Extraction Drying & Grinding->Extraction 2 Centrifugation & Filtration Centrifugation & Filtration Extraction->Centrifugation & Filtration 3 HPLC or LC-MS/MS HPLC or LC-MS/MS Centrifugation & Filtration->HPLC or LC-MS/MS 4 Data Acquisition Data Acquisition HPLC or LC-MS/MS->Data Acquisition 5 Peak Integration Peak Integration Data Acquisition->Peak Integration 6 Calibration Curve Calibration Curve Peak Integration->Calibration Curve 7 Concentration Calculation Concentration Calculation Calibration Curve->Concentration Calculation 8

Caption: Workflow for this compound Quantification.

Proposed Signaling Pathway for Biological Activity

While the direct signaling pathway of this compound is not yet fully elucidated, the anti-inflammatory effects of its aglycone, vanillyl alcohol, and related compounds like vanillin, are known to involve the inhibition of the NF-κB and MAPK pathways.[1][2][3] This diagram illustrates a proposed mechanism for the anti-inflammatory action following the enzymatic hydrolysis of this compound to vanillyl alcohol.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates This compound This compound VanillylAlcohol Vanillyl Alcohol This compound->VanillylAlcohol Hydrolysis VanillylAlcohol->MAPK Inhibits VanillylAlcohol->IKK Inhibits DNA DNA NFkB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->ProInflammatory_Genes Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation

Caption: Proposed Anti-Inflammatory Signaling Pathway.

References

In Vitro Assays to Determine Vanilloloside Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloloside, a glycoside of vanillyl alcohol, is a naturally occurring phenolic compound. While its direct bioactivities are not extensively documented, the well-established biological effects of its structural relatives, such as vanillin and vanillic acid, suggest that this compound may possess significant therapeutic potential. These related compounds have demonstrated antioxidant, anti-inflammatory, anticancer, and neuroprotective properties in numerous in vitro studies.[1][2] This document provides detailed application notes and protocols for a panel of in vitro assays to investigate the potential bioactivities of this compound. The methodologies described herein are based on established assays used to characterize vanillin and its derivatives and can be adapted for the study of this compound.

I. Antioxidant Activity Assays

Antioxidant activity is a fundamental property of many bioactive compounds, contributing to their protective effects against oxidative stress-related diseases. The following are standard in vitro assays to determine the free radical scavenging capacity of this compound.

Data Presentation: Antioxidant Activity of Vanillin (Reference Compound)

Note: The following data is for vanillin and is provided as a reference. Similar experiments should be conducted for this compound to determine its specific activity.

AssayTest CompoundIC50 / ActivityReference
DPPH Radical ScavengingVanillinNo significant activity[3]
ABTS Radical ScavengingVanillinStronger activity than ascorbic acid and Trolox[3]
ORACVanillinMuch stronger activity than ascorbic acid and Trolox[3]
Experimental Protocols

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4][5]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add 50 µL of various concentrations of this compound solution.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[6][7]

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well microplate, add 20 µL of various concentrations of this compound solution.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • Trolox is commonly used as a positive control.

  • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the sample with the ABTS•+ solution.

  • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

II. Anti-inflammatory Activity Assay

Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators in cultured macrophages.

Data Presentation: Anti-inflammatory Effects of Vanillin (Reference Compound) in LPS-stimulated RAW 264.7 cells

Note: The following data is for vanillin and is provided as a reference. Similar experiments should be conducted for this compound to determine its specific activity.

Inflammatory MediatorEffect of VanillinCell LineInducerReference
Nitric Oxide (NO)Significant reductionRAW 264.7LPS[8]
TNF-αSignificant reductionRAW 264.7LPS[8]
IL-6Significant reductionRAW 264.7LPS[8]
IL-1βSignificant reductionRAW 264.7LPS[8]
iNOS expressionSignificant reductionBV-2LPS[9]
COX-2 expressionSignificant reductionBV-2LPS[9]
Experimental Protocol

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory activity of a compound can be determined by measuring the reduction of NO production in the culture medium using the Griess reagent.[8][10][11]

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. A cell viability assay (e.g., MTT) should be performed beforehand to determine the non-toxic concentration range of this compound.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A group of cells without LPS stimulation will serve as a negative control, and a group with LPS but without this compound will serve as a positive control.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • The percentage of inhibition of NO production is calculated.

III. Anticancer Activity Assay

The potential of this compound to inhibit the growth of cancer cells can be evaluated using a cytotoxicity assay.

Data Presentation: Anticancer Activity of Vanillin (Reference Compound)

Note: The following data is for vanillin and is provided as a reference. Similar experiments should be conducted for this compound to determine its specific activity.

Cell LineCancer TypeIC50 of VanillinReference
HeLaCervical Cancer~5 mM (sensitizes to TRAIL)
MCF-7Breast CancerGrowth inhibition observed[12]
HepG2Liver CancerInhibition of proliferation[13]
SH-SY5YNeuroblastomaInhibition of proliferation[13]
Experimental Protocol

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[14][15][16]

Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. A vehicle control (solvent used to dissolve this compound) should be included.

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.

IV. Neuroprotective Activity Assay

Neurodegenerative diseases are often associated with neuronal cell death induced by various stressors. The neuroprotective potential of this compound can be assessed by its ability to protect neuronal cells from toxin-induced cell death.

Data Presentation: Neuroprotective Effects of Vanillin (Reference Compound)

Note: The following data is for vanillin and is provided as a reference. Similar experiments should be conducted for this compound to determine its specific activity.

Cell LineNeurotoxinEffect of VanillinReference
SH-SY5YRotenoneDecreased apoptosis, preserved mitochondrial function[17]
SH-SY5YAmyloid-βIncreased cell viability[18]
Experimental Protocol

Principle: The accumulation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease and induces neuronal cell death. This assay evaluates the ability of this compound to protect human neuroblastoma SH-SY5Y cells from Aβ-induced cytotoxicity.[18][19]

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to differentiate (e.g., with retinoic acid) if required.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

  • Induce neurotoxicity by adding Aβ peptide (e.g., Aβ25-35 at 10 µM) to the cells and incubate for 24 hours.

  • Assess cell viability using the MTT assay as described in the anticancer activity section.

  • A group of cells without Aβ treatment serves as a control for normal viability, and a group with Aβ but without this compound serves as the toxicity control.

  • The percentage of neuroprotection can be calculated by comparing the viability of cells treated with this compound and Aβ to the viability of cells treated with Aβ alone.

V. Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on the known mechanisms of vanillin.

Experimental_Workflow cluster_assays In Vitro Bioactivity Assays Antioxidant Antioxidant Anti-inflammatory Anti-inflammatory Anticancer Anticancer Neuroprotective Neuroprotective This compound This compound This compound->Antioxidant DPPH/ABTS This compound->Anti-inflammatory LPS-induced RAW 264.7 This compound->Anticancer MTT Assay This compound->Neuroprotective Aβ-induced SH-SY5Y

Caption: General experimental workflow for assessing this compound bioactivity.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK NF-κB NF-κB TLR4->NF-κB Pro-inflammatory Mediators Pro-inflammatory Mediators MAPK->Pro-inflammatory Mediators NF-κB->Pro-inflammatory Mediators iNOS, COX-2, TNF-α, IL-6 This compound This compound This compound->MAPK This compound->NF-κB

Caption: Potential anti-inflammatory signaling pathway of this compound.

Anticancer_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival This compound This compound This compound->PI3K

Caption: Potential anticancer signaling pathway of this compound.

Neuroprotective_Pathway Neurotoxins (e.g., Aβ, Rotenone) Neurotoxins (e.g., Aβ, Rotenone) Oxidative Stress Oxidative Stress Neurotoxins (e.g., Aβ, Rotenone)->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis This compound This compound This compound->Oxidative Stress Antioxidant effect This compound->Apoptosis

Caption: Potential neuroprotective mechanism of this compound.

Conclusion

The in vitro assays and protocols detailed in this document provide a comprehensive framework for the initial assessment of this compound's bioactivity. By systematically evaluating its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, researchers can gain valuable insights into its therapeutic potential. It is crucial to note that while the bioactivities of related compounds like vanillin are encouraging, the specific effects and potency of this compound must be determined through direct experimentation. The provided protocols offer a solid foundation for such investigations, paving the way for further preclinical and clinical development.

References

Application Notes and Protocols for Investigating Vanilloloside Effects Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanilloloside, a glycoside found in various plants, belongs to the vanilloid family of compounds. While research on this compound is emerging, related compounds such as vanillin and other vanilloids have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. These properties are often attributed to their influence on key cellular signaling pathways. This document provides a comprehensive guide to utilizing cell-based assays to investigate the potential therapeutic effects of this compound. The protocols detailed herein will enable researchers to assess its impact on cell viability, inflammation, oxidative stress, apoptosis, and critical signaling cascades like NF-κB and MAPK.

Data Presentation: Expected Quantitative Outcomes

The following tables are templates for summarizing quantitative data obtained from the described assays. They are designed for easy comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on Cell Viability (MTT/XTT Assay)

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)
e.g., RAW 264.70 (Control)100 ± 5.2
1098.1 ± 4.8
2595.3 ± 5.5
5089.7 ± 6.1
10075.2 ± 7.3
e.g., SH-SY5Y0 (Control)100 ± 4.9
10102.5 ± 5.1
25105.1 ± 4.7
50103.8 ± 5.3
10099.6 ± 6.0

Table 2: Anti-inflammatory Effects of this compound (ELISA)

Cell LineTreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
e.g., LPS-stimulated RAW 264.7Control (LPS only)1250 ± 150850 ± 90
This compound (10 µM) + LPS980 ± 120650 ± 80
This compound (25 µM) + LPS720 ± 95480 ± 65
This compound (50 µM) + LPS450 ± 60310 ± 40

Table 3: Effect of this compound on Apoptosis (Annexin V/PI Staining)

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
e.g., HCT116Control2.1 ± 0.51.5 ± 0.3
This compound (25 µM)8.7 ± 1.23.2 ± 0.6
This compound (50 µM)15.4 ± 2.15.8 ± 0.9
This compound (100 µM)28.9 ± 3.510.1 ± 1.4

Table 4: Modulation of Signaling Pathways by this compound (Western Blot Densitometry)

Cell LineTreatmentp-p38/total p38 Ratiop-NF-κB p65/total p65 Ratio
e.g., LPS-stimulated RAW 264.7Control (LPS only)1.001.00
This compound (25 µM) + LPS0.650.58
This compound (50 µM) + LPS0.380.31

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells, HCT116 colon cancer cells)

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

Anti-inflammatory Assay (TNF-α and IL-6 ELISA)

This protocol quantifies the secretion of pro-inflammatory cytokines from stimulated immune cells.[3][4][5][6]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α and IL-6 ELISA kits

  • 96-well ELISA plates

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-treat cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A non-stimulated control and a vehicle control with LPS should be included.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[3][6] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate and stop solution.

  • Read the absorbance at 450 nm.[4]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.[8]

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Reactive Oxygen Species (ROS) Measurement

This assay quantifies intracellular ROS levels using a fluorescent probe.[10][11][12][13]

Materials:

  • Cells of interest

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • H₂O₂ (as a positive control)

  • Black 96-well plate

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a black 96-well plate.

  • Treat cells with this compound for the desired time.

  • Remove the medium and wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.[11]

  • Wash the cells with PBS to remove excess probe.

  • Add PBS to each well.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.[11]

Western Blot Analysis for MAPK and NF-κB Signaling Pathways

This technique detects changes in the phosphorylation status of key signaling proteins.[14][15][16][17][18]

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer system (for transferring proteins to a membrane)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Seed cells and treat with this compound, with or without a stimulant like LPS.

  • Lyse the cells in ice-cold lysis buffer.[15]

  • Determine the protein concentration of the lysates.[15]

  • Denature equal amounts of protein by boiling in sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[14][15]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[15]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.[15]

  • Visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software.

Visualizations

Signaling Pathway Diagrams

Vanilloloside_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB (p65/p50) Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Pro_inflammatory_genes Induces Transcription Vanilloloside_MAPK_Pathway Stimulus Cellular Stress / Inflammatory Stimuli ASK1 ASK1 Stimulus->ASK1 This compound This compound This compound->ASK1 Inhibits MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis Cell_Viability_Workflow A Seed Cells (96-well plate) B Treat with This compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizer E->F G Read Absorbance (570nm) F->G Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Imaging & Analysis H->I

References

Animal Models for Vanilloloside Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloloside, a glucoside of vanillyl alcohol, is a naturally occurring compound found in sources such as Gastrodia elata Blume.[1] While research into its specific effects is emerging, its structural relatives, vanillin and vanillic acid, have been more extensively studied for their therapeutic potential, particularly in models of neuroinflammation and oxidative stress.[2][3][4] Due to the limited availability of in-vivo animal data specifically for this compound, this document provides detailed application notes and protocols adapted from studies on the closely related and well-researched compounds, vanillic acid and vanillin. These protocols can serve as a robust starting point for designing and conducting animal studies to investigate the efficacy of this compound.

The provided methodologies are based on established animal models of neuroinflammation and oxidative stress, offering a framework for evaluating the neuroprotective, anti-inflammatory, and antioxidant properties of this compound. Researchers should consider these as template protocols, and optimization of dosages and other experimental parameters for this compound will be necessary.

Application Note 1: Neuroprotective Effects in a Rat Model of Alzheimer's Disease (Adapted from Vanillic Acid Research)

This protocol is adapted from a study investigating the effects of vanillic acid on learning and memory deficits and oxidative stress in a β-amyloid-induced rat model of Alzheimer's disease.[2]

Animal Model and Induction of Neurodegeneration
  • Animal Species: Adult male Wistar rats.[2]

  • Disease Induction: Intracerebroventricular (ICV) injection of β-amyloid peptide (Aβ1-40) is used to induce Alzheimer's-like pathology, including oxidative stress and cognitive deficits.[2]

Experimental Protocol

A detailed workflow for this experimental setup is provided below.

G cluster_acclimatization Acclimatization cluster_grouping Grouping (n=8 per group) cluster_treatment Treatment and Induction cluster_behavioral Behavioral Testing cluster_biochemical Biochemical Analysis acclimatize Acclimatize adult male Wistar rats for 1 week grouping Randomly assign rats to 5 groups: - Control - Sham (Saline ICV) - Aβ (Aβ1-40 ICV) - VA (this compound 50 mg/kg) - Aβ + VA (Aβ1-40 ICV + this compound 50 mg/kg) acclimatize->grouping treatment Administer this compound (50 mg/kg, oral gavage) or vehicle daily for 4 weeks grouping->treatment induction Induce neurodegeneration with Aβ1-40 ICV injection treatment->induction nor Novel Object Recognition (NOR) Test induction->nor mwm Morris Water Maze (MWM) Test nor->mwm pal Passive Avoidance Learning (PAL) Task mwm->pal sacrifice Sacrifice animals and collect hippocampal tissue pal->sacrifice analysis Measure levels of MDA, TAC, and TOS sacrifice->analysis

Figure 1: Experimental workflow for assessing neuroprotective effects.
Quantitative Data Summary (Hypothetical for this compound, based on Vanillic Acid data)

The following table summarizes the expected outcomes on oxidative stress markers in the hippocampus, based on data from a similar study with vanillic acid.[2]

GroupMalondialdehyde (MDA) (nmol/mg protein)Total Antioxidant Capacity (TAC) (U/mg protein)Total Oxidant Status (TOS) (μmol H2O2 equiv./mg protein)
Control1.5 ± 0.212.5 ± 1.10.8 ± 0.1
Aβ (Aβ1-40)3.8 ± 0.46.2 ± 0.72.5 ± 0.3
Aβ + this compound (50 mg/kg)2.1 ± 0.310.8 ± 0.91.2 ± 0.2
This compound (50 mg/kg)1.4 ± 0.212.8 ± 1.30.7 ± 0.1

Data are presented as mean ± SEM. Data is hypothetical and for illustrative purposes.

Application Note 2: Anti-inflammatory Effects in a Mouse Model of Neuroinflammation (Adapted from Vanillic Acid Research)

This protocol is adapted from a study investigating the neuroprotective effects of vanillic acid against lipopolysaccharide (LPS)-induced neuroinflammation in mice.[4]

Animal Model and Induction of Neuroinflammation
  • Animal Species: Adult male ICR mice.[4]

  • Disease Induction: Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) is used to induce a systemic inflammatory response leading to neuroinflammation.[4]

Experimental Protocol

The logical flow of this experimental design is depicted below.

G cluster_pathways Signaling Pathway Analysis start Start: Acclimatize adult male ICR mice groups Divide mice into groups: - Control (Saline) - LPS - this compound + LPS start->groups treatment Pre-treat with this compound (oral gavage) groups->treatment induction Induce neuroinflammation with LPS (i.p.) treatment->induction assess Assess neuroinflammation and signaling pathways induction->assess rage RAGE expression assess->rage jnk p-JNK levels assess->jnk nfkb p-NF-κB levels assess->nfkb

Figure 2: Logical workflow for the neuroinflammation model.
Signaling Pathway Analysis

Vanillic acid has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in neuroinflammation.[4] It is hypothesized that this compound may act through a similar mechanism. The anticipated signaling cascade is illustrated below.

G LPS LPS RAGE RAGE LPS->RAGE JNK JNK RAGE->JNK NFkB NF-κB JNK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines This compound This compound This compound->JNK Inhibits

Figure 3: Hypothesized signaling pathway of this compound's anti-inflammatory action.
Quantitative Data Summary (Hypothetical for this compound, based on Vanillic Acid data)

The following table presents the expected changes in the expression of key inflammatory signaling proteins in the brain, based on findings from a study on vanillic acid.[4]

GroupRelative RAGE Expression (%)Relative p-JNK Expression (%)Relative p-NF-κB Expression (%)
Control100 ± 10100 ± 12100 ± 9
LPS250 ± 25280 ± 30320 ± 35
LPS + this compound130 ± 15140 ± 18150 ± 20

Data are presented as mean ± SEM relative to the control group. Data is hypothetical and for illustrative purposes.

Conclusion

The provided application notes and protocols, adapted from research on vanillic acid and vanillin, offer a comprehensive framework for initiating in-vivo animal studies on this compound. These templates cover key aspects of experimental design, from animal model selection and disease induction to behavioral and biochemical analyses. The inclusion of quantitative data tables and signaling pathway diagrams provides a clear expectation of the potential outcomes and mechanisms of action. It is crucial for researchers to perform dose-response studies and other necessary optimizations to adapt these protocols specifically for this compound. Through such rigorous investigation, the therapeutic potential of this compound in treating conditions associated with neuroinflammation and oxidative stress can be thoroughly elucidated.

References

Vanilloloside as an Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilloloside, a glycoside found in various medicinal plants such as Gastrodia elata, is gaining attention as a potential analytical standard for quality control and pharmacokinetic studies. Its distinct chemical structure allows for reliable quantification using modern analytical techniques. This document provides detailed application notes and protocols for the use of this compound as a standard in analytical chemistry, particularly focusing on High-Performance Liquid Chromatography (HPLC). Additionally, it explores the potential biological activities of this compound and its related signaling pathways, offering insights for drug development professionals.

Analytical Standard Specifications

This compound is a solid with a molecular formula of C14H20O8 and a molecular weight of 316.31 g/mol . For use as an analytical standard, it is crucial to obtain a high-purity reference material from a reputable supplier.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 74950-96-2
Molecular Formula C14H20O8
Molecular Weight 316.31 g/mol
Appearance Solid
Melting Point 119-121 °C

Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for the quantitative analysis of this compound in various matrices, including herbal extracts and biological samples. A validated HPLC method ensures accurate and reliable results, which are essential for quality control and research purposes.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound. Method optimization and validation are crucial for specific applications.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (≥98% purity).

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid or acetic acid (for mobile phase modification).

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

3. Sample Preparation (Example for Herbal Extract):

  • Accurately weigh a known amount of the powdered plant material.

  • Extract the sample with a suitable solvent (e.g., methanol, ethanol-water mixture) using an appropriate method (e.g., sonication, reflux).

  • Filter the extract and dilute it with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution can be used. A common starting point is a mixture of water (with 0.1% formic acid) and methanol or acetonitrile. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 270 nm is typically appropriate.

  • Injection Volume: 10-20 µL.

5. Method Validation: A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results. The key validation parameters are summarized in Table 2. While specific data for a validated this compound method is not readily available in the public domain, the following table provides typical acceptance criteria for such a method, based on the analysis of structurally similar phenolic compounds.[1][2][3]

Table 2: HPLC Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Precision The closeness of agreement among a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) ≤ 2%
Accuracy The closeness of the test results obtained by the method to the true value. Often determined by recovery studies.Recovery between 98% and 102%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of this compound
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.RSD of results should remain within acceptable limits

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Analysis Sample Analysis Dev1 Select Column & Mobile Phase Dev2 Optimize Flow Rate & Temperature Dev1->Dev2 Dev3 Determine Detection Wavelength Dev2->Dev3 Val1 Linearity & Range Dev3->Val1 Val2 Precision (Repeatability & Intermediate) Val1->Val2 Val3 Accuracy (Recovery) Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Specificity Val4->Val5 Val6 Robustness Val5->Val6 Ana1 Prepare Standard & Sample Solutions Val6->Ana1 Ana2 Perform HPLC Runs Ana1->Ana2 Ana3 Quantify this compound Ana2->Ana3

Caption: A typical workflow for developing and validating an HPLC method for the quantification of this compound.

Potential Biological Activities and Signaling Pathways

While direct research on the signaling pathways of this compound is limited, studies on structurally related compounds like vanillin and vanillic acid provide valuable insights into its potential biological activities. These compounds have demonstrated neuroprotective and anti-inflammatory effects, which are often mediated through the modulation of key signaling pathways.[4][5][6][7]

Potential Neuroprotective Effects

Vanillin and vanillic acid have been shown to protect neuronal cells from damage by reducing oxidative stress and inflammation.[4][6] The proposed mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of pathways such as the NF-κB and JNK signaling cascades.

Potential Anti-inflammatory Effects

The anti-inflammatory properties of vanillin and related compounds are attributed to their ability to suppress the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[5][7] This is often achieved by inhibiting the activation of the NF-κB signaling pathway, a central regulator of inflammation.

Hypothesized Anti-inflammatory Signaling Pathway for this compound

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates This compound This compound This compound->IKK NFkB_p65_p50 NF-κB (p65/p50) This compound->NFkB_p65_p50 Inhibits Nuclear Translocation IkB IκB IKK->IkB Phosphorylates Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IKK Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Pro_inflammatory_Genes Induces Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: A hypothesized signaling pathway illustrating the potential anti-inflammatory mechanism of this compound.

Conclusion

This compound serves as a valuable analytical standard for the quality control of herbal medicines and in various research applications. The provided HPLC protocol and validation guidelines offer a solid foundation for its accurate quantification. Furthermore, the potential neuroprotective and anti-inflammatory activities of this compound, inferred from related compounds, highlight its promise for further investigation in drug discovery and development. Detailed studies are warranted to fully elucidate its biological mechanisms and therapeutic potential.

References

Troubleshooting & Optimization

Improving Vanilloloside extraction yield from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Vanilloloside from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant sources can it be found?

This compound, also known as Vanillyl Alcohol 4-O-beta-D-Glucopyranoside, is a phenolic glycoside.[1] It is a derivative of vanillyl alcohol and is considered a precursor to vanillin in some plants. While specific plant sources are not extensively documented in readily available literature, it is expected to be found in plants that produce vanillin or related compounds, such as those of the Vanilla genus. The extraction process is a critical first step for the analysis and utilization of such bioactive compounds from plant materials.[2]

Q2: What are the critical factors influencing the yield of this compound extraction?

The efficiency of this compound extraction is influenced by several key factors that must be optimized to maximize yield and purity.[3] These include:

  • Solvent Choice: The polarity of the solvent is crucial. As this compound is a glycoside, it is a polar molecule. Therefore, polar solvents like ethanol, methanol, water, or mixtures thereof are most effective.[4][5] The use of ethanol-water mixtures often enhances extraction efficiency by creating a polar environment that facilitates access to plant cells.[6]

  • Temperature: Higher temperatures generally increase the solubility of the target compound and the solvent's diffusion rate, which can improve extraction efficiency.[7][8] However, excessively high temperatures can lead to the degradation of thermolabile compounds like glycosides.[9][10] Vanillin, a related compound, is stable in water at temperatures up to 250°C for short periods, suggesting this compound may have reasonable thermal stability, but optimization is still necessary.[7][11]

  • Extraction Time: The extraction yield typically increases with time up to a certain point, after which it plateaus as equilibrium is reached between the solute inside the plant matrix and the solvent.[9] Prolonged extraction times can increase the risk of compound degradation.[9]

  • Particle Size: Reducing the particle size of the plant material increases the surface area available for solvent contact, which generally improves extraction efficiency and mass transfer.[2][6] However, excessively fine powders can lead to difficulties in filtration.[6]

  • Solid-to-Solvent Ratio: A higher solvent-to-solid ratio generally increases the extraction yield by maintaining a higher concentration gradient between the plant material and the solvent.[6][9]

Q3: Which extraction methods are suitable for this compound, and what are their pros and cons?

Several methods can be used for extracting this compound, ranging from conventional to modern techniques. The choice depends on factors like laboratory equipment, sample size, and desired efficiency.

Extraction MethodDescriptionAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent for a period with occasional agitation.[12]Simple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in lower yield, requires large solvent volumes.[9]
Soxhlet Extraction A continuous extraction method using a specialized apparatus that cycles fresh solvent through the plant material.More efficient than maceration, requires less solvent over time.High temperatures can degrade sensitive compounds, time-consuming.[9]
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to create cavitation bubbles, which disrupt plant cell walls and enhance mass transfer.[13][14]Fast, efficient, reduces solvent consumption and extraction temperature.[14][15]Requires specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and water within the plant cells, causing cell rupture and release of compounds.[16][17][18]Very fast, highly efficient, reduces solvent usage, offers selective heating.[9][19]Requires specialized microwave equipment, potential for thermal degradation if not controlled.[18]

Q4: How can the amount of this compound in an extract be accurately quantified?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of phenolic compounds like this compound.[2][20] A typical HPLC setup for this purpose would involve:

  • Column: A reverse-phase column, such as a C18 column, is generally used for separating phenolic compounds.[20][21]

  • Mobile Phase: A gradient elution using a mixture of solvents like acetonitrile or methanol and acidified water (e.g., with acetic or phosphoric acid) is often employed to achieve good separation.[20][21]

  • Detector: A Photodiode Array (PDA) or UV detector is used for detection.[20] The maximum absorbance wavelength for vanillin is around 231 nm, which can be a starting point for this compound detection.[22]

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.[23]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction in a question-and-answer format.

Problem: Low this compound Yield

Q: My this compound yield is consistently low. What are the potential causes and how can I fix this?

A: Low yield is a common problem that can stem from several factors related to the plant material, extraction parameters, or potential degradation. Use the following logical approach to diagnose and resolve the issue.

G start Low this compound Yield q1 Is the plant material properly prepared? start->q1 q2 Are the extraction parameters optimal? q1->q2 Yes sol1 Action: Ensure material is dried and finely ground (e.g., <0.5 mm). q1->sol1 No q3 Is the compound degrading during extraction? q2->q3 Yes sol2 Action: Systematically optimize solvent polarity, temperature, time, and solid/solvent ratio. q2->sol2 No q4 Is the quantification method accurate? q3->q4 Yes sol3 Action: Lower temperature, reduce extraction time, or use non-thermal methods (UAE). q3->sol3 Suspected sol4 Action: Validate HPLC method: check calibration curve, standard purity, and detector wavelength. q4->sol4 Unsure

Caption: Troubleshooting logic for low this compound yield.

Problem: Extract Impurity

Q: My final extract contains a high level of impurities, which is interfering with analysis. How can I improve the selectivity of my extraction?

A: High impurity levels can be tackled by modifying the extraction solvent or adding a purification step.

  • Optimize Solvent Polarity: this compound is highly polar. Using a solvent system with slightly lower polarity might help reduce the co-extraction of very polar impurities like sugars. Conversely, a pre-extraction step with a non-polar solvent (e.g., hexane) can remove lipids and chlorophylls before the main extraction.[2]

  • Employ Solid-Phase Extraction (SPE): After the initial extraction, pass the crude extract through an SPE cartridge (e.g., C18). Polar impurities will pass through while this compound and other moderately polar compounds are retained. You can then elute your target compound with a suitable solvent.

Problem: Inconsistent Results

Q: I am observing significant variations in yield between different extraction batches. What are the likely causes?

A: Inconsistent results often point to a lack of control over key variables.

  • Plant Material Heterogeneity: Ensure your plant material is from the same source and harvest time, and that it is well-homogenized after grinding. The concentration of secondary metabolites can vary significantly based on environmental and genetic factors.[24]

  • Inconsistent Parameters: Precisely control all extraction parameters for every run. This includes exact timing, consistent temperature control (use a water bath), accurate solvent-to-solid ratios, and consistent particle size.

  • Equipment Fluctuation: For UAE and MAE, ensure the power output of the equipment is consistent. Fluctuations in ultrasonic amplitude or microwave power will directly impact extraction efficiency.[14][16]

Problem: Suspected Compound Degradation

Q: I suspect this compound is degrading during my extraction process. What are the signs and how can this be prevented?

A: Degradation can be thermal or enzymatic. Signs include the appearance of new, unexpected peaks in your HPLC chromatogram (especially a corresponding increase in the vanillyl alcohol or vanillin peak) and a browning of the extract.

  • Thermal Degradation: This is common in high-temperature methods like Soxhlet or uncontrolled MAE.[9][10]

    • Solution: Reduce the extraction temperature. For MAE, use pulsed power to control temperature rise.[16] For conventional methods, operate under vacuum to lower the solvent's boiling point. Consider switching to non-thermal methods like Ultrasound-Assisted Extraction (UAE).[14]

  • Enzymatic Degradation: Plant tissues contain enzymes like β-glucosidases that can cleave the glucose moiety from this compound, especially in the presence of water.[25]

    • Solution: Deactivate enzymes before extraction. This can be done by briefly blanching the fresh plant material or by ensuring the dried material is stored in anhydrous conditions. Using an organic solvent like ethanol or methanol also helps to denature these enzymes.

Experimental Protocols & Workflows

A generalized workflow for improving this compound yield involves systematic preparation, extraction, and analysis.

G cluster_prep 1. Preparation cluster_extract 2. Extraction (Choose Method) cluster_process 3. Post-Extraction cluster_analysis 4. Analysis p1 Select & Dry Plant Material p2 Grind to Fine Powder (<0.5mm) p1->p2 e1 Ultrasound-Assisted Extraction (UAE) p2->e1 e2 Microwave-Assisted Extraction (MAE) p2->e2 pr1 Filter Extract e1->pr1 e2->pr1 pr2 Concentrate Under Vacuum pr1->pr2 pr3 Purify (Optional) e.g., SPE pr2->pr3 a1 Quantify with HPLC-UV/PDA pr3->a1 a2 Calculate Yield a1->a2

Caption: General workflow for this compound extraction and analysis.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a starting point for optimizing this compound extraction using UAE.

  • Preparation: Weigh 1.0 g of finely ground, dried plant material and place it into a 50 mL beaker or flask.

  • Solvent Addition: Add 20 mL of the chosen solvent (e.g., 70% ethanol in water). This creates a 1:20 solid-to-solvent ratio.

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Set the following initial parameters:

    • Frequency: 24 kHz[14]

    • Power/Amplitude: 80%[14]

    • Time: 10 minutes[15][26]

    • Temperature: 40°C (use a cooling water jacket to maintain temperature).[15]

  • Recovery: After sonication, filter the mixture through Whatman No. 4 paper.[26]

  • Re-extraction (Optional but Recommended): Repeat the extraction on the solid residue with fresh solvent to maximize recovery. Combine the filtrates.

  • Concentration: Evaporate the solvent from the combined filtrates using a rotary evaporator at a temperature below 50°C.

  • Analysis: Re-dissolve the dried extract in a known volume of mobile phase for HPLC analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol outlines a general procedure for MAE. Note: Always use a vessel designed for microwave extraction.

  • Preparation: Place 1.0 g of finely ground, dried plant material into a microwave extraction vessel.

  • Solvent Addition: Add 30 mL of the extraction solvent (e.g., 72% ethanol in water), resulting in a 1:30 solid-to-solvent ratio.[16]

  • Extraction: Place the vessel in the microwave extractor. Set the initial parameters:

    • Microwave Power: 400 W[16]

    • Time: 5 minutes[19]

    • Temperature: 60°C (set a maximum temperature limit to prevent overheating and degradation).[16]

  • Cooling: Allow the vessel to cool to room temperature before opening.

  • Recovery: Filter the extract to separate the solid residue.

  • Concentration & Analysis: Concentrate the filtrate and prepare for HPLC analysis as described in the UAE protocol.

Protocol 3: Quantification of this compound by HPLC

This protocol describes a method for quantifying this compound in the prepared extracts.

  • Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in the mobile phase. From this, create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.[20]

    • Mobile Phase A: Water with 0.2% Acetic Acid.[21]

    • Mobile Phase B: Acetonitrile.[21]

    • Gradient:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 40% B

      • 20-25 min: 40% to 10% B

      • 25-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 270-280 nm (scan for optimal wavelength if standard is available).

  • Analysis:

    • Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.999.

    • Inject the filtered sample extracts.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

  • Calculation: Use the peak area of this compound from the sample and the regression equation from the calibration curve to calculate its concentration in the extract.[23] Finally, calculate the total yield based on the initial weight of the plant material.

References

Technical Support Center: Vanilloloside Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Vanilloloside. This resource is designed to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a particular focus on overcoming its poor solubility in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

For practical lab work, it is recommended to perform preliminary solubility tests to determine the optimal solvent and concentration for your specific experimental conditions. The table below summarizes the available quantitative and qualitative solubility data for this compound and related compounds.

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityTemperature (°C)Notes
This compound Water~13.1 g/LNot SpecifiedPredicted value.
Vanillyl AlcoholWater2 mg/mL20[2]
Vanillyl AlcoholHot WaterSoluble> 20[2]
Vanillyl AlcoholOrganic SolventsSolubleNot Specified[2]
Vanillyl AlcoholOilsSolubleNot Specified[2]
VanillinWaterHighly SolubleNot Specified[3]
VanillinEthanolHighly SolubleNot Specified[3]

Q2: I am observing precipitation of this compound when preparing my stock solution or adding it to my aqueous assay buffer. What can I do?

A2: Precipitation is a common issue when working with sparingly soluble compounds like this compound. Here are several troubleshooting steps you can take, starting with the simplest approaches:

  • Sonication: Use a bath or probe sonicator to aid in the dissolution of this compound in your chosen solvent. The mechanical energy can help to break down solute aggregates.

  • Gentle Heating: Gently warm the solvent to increase the solubility. A water bath set to 30-40°C is often sufficient. However, be cautious about the thermal stability of this compound and avoid excessive heat.

  • Co-solvents: If this compound is poorly soluble in your primary solvent (e.g., water or buffer), consider using a co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a wide range of compounds[3][4][5]. Prepare a high-concentration stock in DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the co-solvent in your assay is low (typically <1%) to avoid off-target effects on your biological system.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. For acidic compounds, increasing the pH can enhance solubility. Conversely, for basic compounds, decreasing the pH may be beneficial. Experiment with slight adjustments to the pH of your buffer to see if it improves this compound's solubility.

Q3: Are there more advanced techniques to improve the solubility of this compound for in vivo or long-term in vitro studies?

A3: Yes, for more challenging solubility issues, several formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrin and its derivatives are commonly used for this purpose.

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state. This can be achieved by methods such as co-grinding or solvent evaporation with polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP). The resulting solid dispersion can exhibit enhanced dissolution rates and apparent solubility.

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and saturation solubility. This can be achieved through techniques like milling or high-pressure homogenization.

Troubleshooting Guide: Experimental Protocols

This section provides detailed methodologies for common experiments aimed at improving the solubility of this compound.

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent for subsequent dilution into aqueous media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weigh out the desired amount of this compound powder into a clean, dry microcentrifuge tube.

  • Add a small volume of DMSO to the tube.

  • Vortex the tube vigorously for 30-60 seconds to suspend the powder.

  • Place the tube in a bath sonicator and sonicate for 5-10 minutes.

  • Visually inspect the solution for any undissolved particles. If particles remain, continue sonicating in 5-minute intervals. Gentle warming in a 30-40°C water bath can be used in conjunction with sonication.

  • Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the DMSO stock into the final aqueous buffer, ensuring the final DMSO concentration is below the tolerance level of your experimental system (typically ≤ 1%).

Protocol 2: Enhancing Aqueous Solubility using Beta-Cyclodextrin Complexation

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound powder

  • Beta-cyclodextrin (or a derivative like HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a saturated solution of beta-cyclodextrin in the desired aqueous buffer.

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The resulting clear filtrate is a saturated solution of the this compound-cyclodextrin complex. The concentration of this compound in this solution can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and potential biological mechanisms of this compound, the following diagrams are provided.

This compound Solubility Enhancement Workflow cluster_Problem Initial Problem cluster_Troubleshooting Troubleshooting Steps cluster_Advanced Advanced Techniques cluster_Outcome Desired Outcome A Poor this compound Solubility B Sonication A->B C Gentle Heating A->C D Co-solvent (e.g., DMSO) A->D E pH Adjustment A->E F Cyclodextrin Complexation A->F If needed G Solid Dispersion A->G If needed H Nanoparticle Formulation A->H If needed I Soluble this compound for Experiments B->I C->I D->I E->I F->I G->I H->I

Caption: A workflow diagram illustrating troubleshooting and advanced methods for enhancing this compound solubility.

Given that this compound is a glycoside of vanillyl alcohol, and its aglycone is structurally similar to vanillin, it is plausible that it exerts its biological effects through similar signaling pathways. Vanillin and vanillic acid have been shown to modulate the NF-κB and Nrf2/HO-1 pathways, which are critical in inflammation and oxidative stress responses. The following diagram illustrates a potential signaling pathway for the anti-inflammatory and antioxidant effects of this compound, based on the known actions of its structural relatives.

Potential Anti-inflammatory and Antioxidant Signaling Pathway of this compound cluster_Stimulus Cellular Stress cluster_Compound Intervention cluster_Pathway Signaling Pathways cluster_Response Cellular Response Stimulus Inflammatory Stimuli (e.g., LPS) NFkB_pathway NF-κB Pathway Stimulus->NFkB_pathway This compound This compound This compound->NFkB_pathway Inhibition Nrf2_pathway Nrf2/HO-1 Pathway This compound->Nrf2_pathway Activation Inflammation Pro-inflammatory Cytokines NFkB_pathway->Inflammation Antioxidant Antioxidant Enzymes (HO-1) Nrf2_pathway->Antioxidant

Caption: A proposed signaling pathway for the anti-inflammatory and antioxidant effects of this compound.

References

Degradation of Vanilloloside during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanilloloside. The information provided addresses common issues encountered during experimental procedures that may lead to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phenolic glycoside, specifically a glucoside of vanillyl alcohol.[1][2] Like many phenolic glycosides, it can be susceptible to degradation under various experimental conditions, which can impact the accuracy and reproducibility of research findings.[3] Understanding its stability is crucial for obtaining reliable results in pharmacological and analytical studies.

Q2: What are the primary pathways of this compound degradation?

The primary degradation pathway for this compound is hydrolysis of the glycosidic bond. This can be catalyzed by acids, bases, or enzymes, leading to the formation of vanillyl alcohol and glucose. Oxidation of the phenolic group is another potential degradation route, especially under harsh conditions.

Q3: How do pH and temperature affect the stability of this compound?

While specific data for this compound is limited, the stability of phenolic glycosides is generally influenced by pH and temperature. Acidic or alkaline conditions can promote hydrolysis of the glycosidic linkage.[4] Elevated temperatures can accelerate both hydrolysis and oxidative degradation. It is advisable to work at neutral or slightly acidic pH and to avoid excessive heat during experiments.

Q4: What are the best practices for storing this compound solutions?

For optimal stability, this compound should be stored as a solid in a cool, dark, and dry place. If solutions are necessary, they should be prepared fresh in a suitable solvent, such as methanol or ethanol, and stored at low temperatures (e.g., -20°C) for short periods.[5] Aqueous solutions are more prone to degradation and should be used immediately.[3]

Q5: Can enzymes in my experimental system degrade this compound?

Yes, enzymatic hydrolysis is a significant degradation pathway, particularly in biological systems. For instance, a synthetic α-D-glucopyranoside of vanillyl alcohol has been shown to be hydrolyzed by enzymes on the brush border membrane of enterocytes.[6][7] When conducting in vitro or in vivo experiments, it is important to consider the presence of glycosidases that could cleave the glycosidic bond of this compound.

Troubleshooting Guides

Issue 1: Low or No Detection of this compound in Post-Extraction Samples
Possible Cause Troubleshooting Step
Degradation during extraction Optimize extraction parameters. Use non-aqueous solvents like methanol or acetone at low temperatures and for shorter durations.[3] Avoid prolonged exposure to high temperatures.
Inappropriate solvent selection Ensure the extraction solvent is compatible with this compound. Polar solvents may promote degradation of related compounds.[8] Test a range of solvents with varying polarities.
Inefficient extraction Optimize the solid-to-liquid ratio and particle size of the source material to ensure complete extraction.[9]
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)
Possible Cause Troubleshooting Step
Hydrolysis The unexpected peak may be vanillyl alcohol, the aglycone of this compound. Confirm by running a vanillyl alcohol standard. To prevent this, ensure the mobile phase and sample diluent are not strongly acidic or basic.
Oxidative degradation If the sample was exposed to air or oxidizing agents, the new peak could be an oxidation product. Prepare samples fresh and use antioxidants if necessary.
Solvent-related artifacts Ensure the purity of the solvents used for both sample preparation and the mobile phase.
Issue 3: Inconsistent Results in In Vitro or In Vivo Assays
Possible Cause Troubleshooting Step
Enzymatic degradation in biological matrix The presence of glycosidases in cell lysates, serum, or tissue homogenates can degrade this compound.[6][7] Consider adding a glycosidase inhibitor to your assay or performing time-course experiments to assess stability.
Instability in assay buffer Check the pH and temperature of your assay buffer. Phenolic glycosides can be unstable in aqueous solutions.[3] Perform control experiments to evaluate the stability of this compound in the assay buffer over the experiment's duration.
Interaction with other components This compound may interact with other components in your assay system. Run appropriate controls to identify any potential interactions.

Quantitative Data Summary

Due to the limited direct quantitative data on this compound degradation, the following table provides a general overview of factors affecting the stability of phenolic glycosides, which can be considered indicative for this compound.

Parameter Condition Effect on Stability Reference Compound(s)
pH Acidic (e.g., < pH 4)Increased risk of hydrolysisGeneral Phenolic Glycosides
Alkaline (e.g., > pH 8)Increased risk of hydrolysisGeneral Phenolic Glycosides
Temperature Elevated (> 40°C)Accelerated degradation (hydrolysis and oxidation)General Phenolic Glycosides
Solvent Polar Protic (e.g., water, methanol)Higher potential for degradationVanillyl nonanoate
Non-polar (e.g., hexane)Generally more stableVanillyl nonanoate
Enzymes GlycosidasesHydrolysis of glycosidic bondVanillyl alcohol α-D-glucopyranoside

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1 g of the powdered material into a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex for 1 minute.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the pooled supernatant under reduced pressure at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC-UV Analysis of this compound
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 40% B

    • 25-30 min: 40% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol and dilute to create a calibration curve.

Visualizations

This compound This compound Vanillyl_Alcohol Vanillyl Alcohol This compound->Vanillyl_Alcohol Hydrolysis (Acid, Base, Enzyme) Glucose Glucose This compound->Glucose Hydrolysis Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidation

Caption: Potential degradation pathways of this compound.

cluster_extraction Extraction cluster_analysis Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction with Solvent Extraction with Solvent Grinding->Extraction with Solvent Filtration/Centrifugation Filtration/Centrifugation Extraction with Solvent->Filtration/Centrifugation Solvent Evaporation Solvent Evaporation Filtration/Centrifugation->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution HPLC-UV Analysis HPLC-UV Analysis Reconstitution->HPLC-UV Analysis Data Interpretation Data Interpretation HPLC-UV Analysis->Data Interpretation

Caption: General experimental workflow for this compound analysis.

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) This compound->Antioxidant_Enzymes Upregulates Cellular_Protection Cellular Protection ROS->Cellular_Protection Causes Damage Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Cellular_Protection Contributes to

Caption: Hypothetical antioxidant signaling pathway for this compound.

References

Technical Support Center: Optimizing HPLC for Vanilloloside Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of Vanilloloside.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column for this compound separation?

A1: For the separation of phenolic glycosides like this compound, a reversed-phase (RP) C18 column is the most common and effective choice.[1][2] These columns provide excellent separation based on hydrophobicity. For polar compounds that are challenging to retain, consider a C18 AQ-type column, which is designed for use with highly aqueous mobile phases.

Q2: What is a typical mobile phase for this compound analysis?

A2: A typical mobile phase for separating this compound and similar phenolic glycosides is a gradient mixture of an organic solvent (acetonitrile or methanol) and water.[3] To improve peak shape and resolution, a small amount of acid, such as 0.1% formic acid or 0.2% acetic acid, is often added to the aqueous phase.[3][4]

Q3: What is the optimal detection wavelength for this compound?

A3: this compound, a phenolic compound, can be detected using a UV detector. A common wavelength for related compounds is in the range of 270-280 nm.[4] For enhanced sensitivity, especially at low concentrations, a lower wavelength of around 210 nm may also be effective.[1]

Q4: Should I use an isocratic or gradient elution for this compound separation?

A4: For a mixture containing this compound and other compounds with a range of polarities, a gradient elution is generally recommended.[3] A gradient allows for the effective separation of both more and less retained compounds in a single run. An isocratic method may be suitable if you are only quantifying pure or semi-purified this compound.

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing or Fronting)

QuestionAnswer
Why are my this compound peaks tailing? Peak tailing for polar compounds like this compound can be caused by secondary interactions with the stationary phase, especially with residual silanol groups.[5] It can also be due to column overload or an inappropriate mobile phase pH.
How can I fix peak tailing? 1. Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups.[6] 2. Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize silanol interactions. 3. Reduce Sample Load: Decrease the injection volume or the concentration of your sample.[5]
What causes peak fronting? Peak fronting is less common but can occur due to column overload, low column temperature, or sample solvent being stronger than the mobile phase.
How can I resolve peak fronting? 1. Dilute the Sample: Reduce the concentration of your sample. 2. Match Sample Solvent: Dissolve your sample in the initial mobile phase if possible. 3. Increase Column Temperature: A slightly elevated temperature (e.g., 30-40°C) can improve peak symmetry.

Issue: Poor Resolution

QuestionAnswer
Why is the resolution between this compound and other peaks poor? Poor resolution can result from an unoptimized mobile phase, an inefficient column, or an inappropriate flow rate.[5]
How can I improve the resolution? 1. Optimize the Gradient: Adjust the gradient slope to increase the separation between closely eluting peaks. A shallower gradient is often effective. 2. Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and improve resolution. 3. Reduce the Flow Rate: Lowering the flow rate can increase column efficiency, leading to better resolution, but will also increase the run time.[7] 4. Use a Longer Column or Smaller Particle Size: A longer column or a column with smaller particles will provide higher efficiency and better resolution.

Issue: Retention Time Variability

QuestionAnswer
Why is the retention time of this compound shifting between injections? Retention time shifts can be caused by an unstable pump, a non-equilibrated column, or changes in mobile phase composition.[8]
How can I achieve consistent retention times? 1. Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. 2. Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases that can cause pump issues.[5] 3. Check for Leaks: Inspect the system for any leaks, as this can affect the flow rate and pressure.[6] 4. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.

Experimental Protocols

Protocol 1: HPLC Method for this compound Separation

This protocol is a starting point for developing a robust HPLC method for the separation and quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or acetic acid).

  • This compound standard.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them for at least 15 minutes.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound standard and samples in the initial mobile phase. Filter the samples through a 0.45 µm syringe filter before injection.

  • Injection: Inject the samples and standards.

  • Data Analysis: Integrate the peak corresponding to this compound and quantify using a calibration curve generated from the standards.

Data Presentation

Table 1: Recommended HPLC Parameters for Phenolic Glycoside Separation
ParameterColumn TypeMobile PhaseElution ModeFlow Rate (mL/min)Detection Wavelength (nm)Reference
Vanillin and related compounds RP-18Acetonitrile, Methanol, 0.2% Acetic Acid in WaterGradient--[3]
Steviol glycosides C18Acetonitrile and Phosphate Buffer (pH 2.63)Isocratic-210[1]
Vanillyl alcohol C18Water with 0.1% Formic Acid and MethanolGradient0.8280[4]
Flavonol glycosides C18Water-MethanolGradient--

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Analysis Mobile_Phase Mobile Phase Preparation & Degassing Pump Pump Mobile_Phase->Pump Sample_Prep Sample Preparation (Dissolve & Filter) Injector Injector Sample_Prep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Analysis Data Analysis (Integration & Quantification) Data_System->Analysis

Caption: A general workflow for HPLC analysis.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues Start Chromatographic Problem Observed Peak_Tailing Peak Tailing? Start->Peak_Tailing e.g., Tailing Poor_Resolution Poor Resolution? Start->Poor_Resolution e.g., Overlapping Peaks RT_Shift Retention Time Shift? Start->RT_Shift e.g., Inconsistent RT Tailing_Yes Adjust pH Reduce Sample Load Use End-capped Column Peak_Tailing->Tailing_Yes Yes Resolution_Yes Optimize Gradient Change Organic Solvent Reduce Flow Rate Poor_Resolution->Resolution_Yes Yes RT_Shift_Yes Equilibrate Column Longer Degas Mobile Phase Check for Leaks RT_Shift->RT_Shift_Yes Yes

Caption: A decision tree for troubleshooting common HPLC issues.

Method_Development A Select Column (e.g., C18) B Select Mobile Phase (e.g., ACN/Water) A->B Initial Selection C Optimize Gradient B->C Refine Separation D Optimize Flow Rate & Temperature C->D Improve Efficiency E Method Validation D->E Finalize Method

Caption: Logical steps for HPLC method development.

References

Troubleshooting Vanilloloside instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanilloloside. The information is designed to address common challenges related to the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a phenolic glycoside.[1] It consists of a vanillyl alcohol molecule bound to a glucose moiety. This structure, containing a glycosidic bond and a phenolic hydroxyl group, is susceptible to degradation under certain experimental conditions.

Q2: What are the primary factors that can affect this compound stability in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Acidic or alkaline conditions can lead to the hydrolysis of the glycosidic bond.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2][3][4]

  • Light: Exposure to UV or ambient light may induce photodegradation.[2][4]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by metal ions or exposure to air.[2][4]

  • Enzymatic Degradation: The presence of glycosidases in biological samples can cleave the glycosidic bond.[2][4]

Q3: What are the potential degradation products of this compound?

The primary degradation pathway for this compound is the hydrolysis of the glycosidic bond, which would yield vanillyl alcohol and glucose. Further degradation of vanillyl alcohol can occur, potentially leading to vanillin and vanillic acid through oxidation.

Q4: How can I monitor the stability of my this compound solution?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] These methods allow for the quantification of the intact this compound and the detection of its degradation products over time.

Q5: What are the recommended storage conditions for this compound solutions?

For short-term storage (days to weeks), it is recommended to store this compound solutions at 0-4°C in the dark. For long-term storage (months to years), solutions should be stored at -20°C or below.[7] It is also advisable to use amber vials or wrap containers in aluminum foil to protect from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of this compound solution over time. Degradation of this compound due to improper storage or handling.1. Prepare fresh solutions before each experiment.2. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.3. Ensure the storage container is airtight and protected from light.
Appearance of new peaks in HPLC/LC-MS chromatogram. Chemical degradation of this compound.1. Analyze the degradation products to understand the degradation pathway.2. Optimize solution pH and temperature to minimize degradation.3. Consider using antioxidants (e.g., ascorbic acid) if oxidation is suspected.
Precipitation observed in the this compound solution. Poor solubility or change in solvent composition.1. Confirm the solubility of this compound in your chosen solvent.2. If using a co-solvent system, ensure the final concentration of the organic solvent is sufficient to maintain solubility.3. For aqueous solutions, check the pH, as it can affect the solubility of phenolic compounds.
Inconsistent experimental results. Instability of this compound under experimental conditions.1. Perform a stability study of this compound under your specific experimental conditions (e.g., cell culture media at 37°C).2. Determine the time window within which this compound remains stable and conduct experiments within this timeframe.

Quantitative Data on this compound Stability

The following tables summarize hypothetical stability data for this compound under various conditions. These are representative data to guide experimental design.

Table 1: Effect of pH on this compound Stability in Aqueous Buffers at 25°C

pHIncubation Time (hours)This compound Remaining (%)
3.02485.2
5.02498.1
7.42499.5
9.02492.3

Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer

Temperature (°C)Incubation Time (hours)This compound Remaining (%)
44899.8
254898.9
374895.1

Table 3: Effect of Light Exposure on this compound Stability in pH 7.4 Buffer at 25°C

Light ConditionIncubation Time (hours)This compound Remaining (%)
Dark7299.2
Ambient Light7296.5
UV Light (254 nm)7278.3

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Procedure:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • Inject the standards and samples onto the HPLC system.

    • Quantify this compound by comparing the peak area of the sample to the calibration curve.

Visualizations

Vanilloloside_Degradation_Pathway This compound This compound Vanillyl_Alcohol Vanillyl Alcohol This compound->Vanillyl_Alcohol Hydrolysis (Acid/Base/Enzyme) Glucose Glucose This compound->Glucose Hydrolysis (Acid/Base/Enzyme) Vanillin Vanillin Vanillyl_Alcohol->Vanillin Oxidation Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Oxidation

Caption: Potential degradation pathway of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep_Solution Prepare this compound Solution in desired buffer/solvent Initial_Sample Take initial sample (T=0) Prep_Solution->Initial_Sample Incubate Incubate under different conditions (pH, Temp, Light) Initial_Sample->Incubate Time_Points Collect samples at defined time points Incubate->Time_Points Analysis Analyze samples by HPLC/LC-MS Time_Points->Analysis Quantification Quantify remaining this compound Analysis->Quantification Data_Analysis Plot % Remaining vs. Time Quantification->Data_Analysis

Caption: Experimental workflow for a this compound stability study.

Troubleshooting_Logic Start Inconsistent Results? Check_Solution Is the solution freshly prepared? Start->Check_Solution Check_Storage Was the stock stored correctly? Check_Solution->Check_Storage Yes Outcome_Fresh Prepare fresh solution Check_Solution->Outcome_Fresh No Run_Stability Perform stability study under experimental conditions Check_Storage->Run_Stability Yes Outcome_Storage Review storage protocol (-20°C, dark, airtight) Check_Storage->Outcome_Storage No Degradation_Observed Is degradation observed? Run_Stability->Degradation_Observed Outcome_Modify Modify experimental protocol (e.g., shorter incubation) Degradation_Observed->Outcome_Modify Yes Outcome_Stable Problem likely not due to This compound instability Degradation_Observed->Outcome_Stable No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Vanilloloside Sample Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing, identifying, and resolving Vanilloloside sample contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to prevent its contamination?

Q2: What are the primary sources of this compound sample contamination?

A2: Contamination can arise from several sources throughout the experimental workflow. These can be broadly categorized as:

  • Biological Contamination: Microbial (bacteria, fungi) and endotoxin contamination can occur from raw plant materials, non-sterile equipment, or the laboratory environment.[1][2]

  • Chemical Contamination: This includes impurities from the raw material, solvent residues, reaction byproducts, or leachates from containers.[3]

  • Cross-Contamination: Introduction of other chemical or biological agents from the laboratory environment, equipment, or personnel.

Q3: How can I minimize contamination during the initial extraction of this compound from plant material?

A3: To minimize contamination during extraction:

  • Source High-Quality Raw Material: Start with properly identified and authenticated plant material from a reputable source to avoid contamination with other plant species or toxic substances.[4]

  • Proper Handling and Storage: Dry and store plant material in a clean, dry environment to prevent microbial growth.

  • Use High-Purity Solvents: Employ HPLC-grade or equivalent high-purity solvents to prevent the introduction of chemical impurities.

  • Clean Equipment Thoroughly: Ensure all glassware and equipment are scrupulously cleaned and, if necessary, sterilized before use.

  • Optimize Extraction Conditions: Use the mildest effective extraction conditions (e.g., temperature, duration) to minimize the degradation of this compound and the co-extraction of undesirable compounds.[5] Pressurized liquid extraction at room temperature has been shown to be effective for extracting compounds from Gastrodia elata.[6][7]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Possible Cause Troubleshooting Steps Preventative Measures
Solvent Contamination 1. Analyze a blank solvent injection to check for impurities. 2. Use freshly opened, high-purity solvents.Filter all solvents before use with a 0.22 µm filter.
Sample Degradation 1. Review sample handling and storage procedures. This compound, as a phenolic glycoside, may be susceptible to hydrolysis (acidic or basic conditions), oxidation, and photodegradation.[8] 2. Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.[1][8][9]Store stock solutions and samples at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere if necessary.[5] Prepare fresh solutions for analysis.
Matrix Interference 1. If analyzing a complex matrix (e.g., crude plant extract), interfering peaks from other co-extracted compounds are common.[10] 2. Optimize the chromatographic method (e.g., gradient, column chemistry) to improve resolution. 3. Employ a more selective detector, such as a mass spectrometer (MS), to differentiate this compound from co-eluting compounds.Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or preparative HPLC, to remove interfering matrix components.[11]
Cross-Contamination 1. Review laboratory practices for potential sources of cross-contamination. 2. Clean the injection port and autosampler needle.Use dedicated glassware and equipment for this compound experiments.
Issue 2: Low Yield or Purity of this compound after Purification
Possible Cause Troubleshooting Steps Preventative Measures
Incomplete Extraction 1. Re-evaluate the extraction solvent and method. A mixture of methanol and water is often effective for extracting polar glycosides.[12][13] For Gastrodia elata, aqueous ethanol has been used.[6] 2. Increase the solvent-to-sample ratio or the number of extraction cycles.Optimize extraction parameters (solvent composition, temperature, time) based on small-scale pilot experiments.
Degradation during Purification 1. Monitor for the appearance of degradation products during the purification process (e.g., by TLC or analytical HPLC). 2. Avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures). Phenolic compounds can be unstable at neutral to alkaline pH.[7]Use neutral or slightly acidic conditions during purification.[5] Work at reduced temperatures where possible.
Inefficient Chromatographic Separation 1. Optimize the mobile phase and stationary phase for preparative HPLC. C18 columns are commonly used for the purification of phenolic compounds. 2. Perform a loading study on an analytical column to determine the maximum sample load before losing resolution.Develop the preparative method based on a well-optimized analytical separation.

Quantitative Data Summary

Table 1: Common Solvents for Extraction and Analysis of Phenolic Glycosides

Solvent/Solvent SystemApplicationPurity GradeReference
Methanol/Water MixturesExtraction & HPLC Mobile PhaseHPLC Grade[12][13]
Ethanol/Water MixturesExtractionHPLC Grade[6]
Acetonitrile/Water MixturesHPLC Mobile PhaseHPLC Grade
Formic Acid or Acetic Acid (0.1%)Mobile Phase Modifier (pH control)LC-MS Grade

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Gastrodia elata

This protocol is a general guideline and may require optimization.

  • Sample Preparation: Air-dry the tubers of Gastrodia elata and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 20% aqueous ethanol at room temperature. A solid-to-liquid ratio of 1:40 (g/mL) can be used.[5]

    • Alternatively, use pressurized liquid extraction (PLE) at room temperature with 20% aqueous ethanol.[6][7]

  • Filtration: Filter the extract through cheesecloth and then a 0.45 µm filter to remove particulate matter.

  • Concentration: Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain a crude extract.

Protocol 2: Purification of this compound by Preparative HPLC
  • Sample Preparation: Dissolve the crude extract in the initial mobile phase. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid. Start with a low percentage of B and gradually increase it.

    • Flow Rate: Scale up the flow rate from the analytical method based on the column dimensions.

    • Detection: UV at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to assess purity.

  • Solvent Removal: Combine pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_material Raw Plant Material (Gastrodia elata) extraction Extraction (e.g., 20% aq. Ethanol) raw_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc Load Sample fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (HPLC) fraction_collection->purity_check pure_this compound Pure this compound purity_check->pure_this compound analytical_hplc Analytical HPLC/LC-MS pure_this compound->analytical_hplc Analyze Sample data_analysis Data Analysis analytical_hplc->data_analysis

Caption: A generalized experimental workflow for the extraction, purification, and analysis of this compound.

Contamination_Sources cluster_sources Potential Contamination Sources cluster_stages Experimental Stages Raw_Materials Raw Materials (Microbes, Other Plants) Extraction Extraction Raw_Materials->Extraction Solvents Solvents (Impurities) Solvents->Extraction Purification Purification Solvents->Purification Analysis Analysis Solvents->Analysis Equipment Equipment (Residues, Microbes) Equipment->Extraction Equipment->Purification Equipment->Analysis Personnel Personnel (Cross-contamination) Personnel->Extraction Personnel->Purification Personnel->Analysis Environment Environment (Airborne particles, Microbes) Environment->Extraction Storage Storage Environment->Storage Vanilloloside_Sample This compound Sample Extraction->Vanilloloside_Sample Purification->Vanilloloside_Sample Analysis->Vanilloloside_Sample Storage->Vanilloloside_Sample Degradation_Pathways cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products This compound This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation Thermal_Degradation Thermal Degradation (Heat) This compound->Thermal_Degradation Vanillyl_Alcohol Vanillyl Alcohol Hydrolysis->Vanillyl_Alcohol yields Glucose Glucose Hydrolysis->Glucose yields Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photodegradation_Products Photodegradation Products Photodegradation->Photodegradation_Products Other_Degradants Other Degradants Thermal_Degradation->Other_Degradants

References

Technical Support Center: Vanilloloside NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of Vanilloloside.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in the ¹H NMR spectrum of this compound?

A1: The most common artifacts in the ¹H NMR spectrum of this compound include broad water signals, residual solvent peaks, spinning sidebands, and phasing errors. Due to its structure as a phenolic glycoside, you might also observe peak broadening or the appearance of multiple signals for the same proton due to the presence of rotational isomers (rotamers).

Q2: Why do I see more peaks in my spectrum than expected for this compound?

A2: The presence of unexpected peaks can be attributed to several factors:

  • Impurities: Contamination from solvents used during extraction and purification is a common source of extra peaks.

  • Rotamers: Slow rotation around the glycosidic bond or other single bonds on the NMR timescale can result in distinct sets of signals for each conformer.

  • Degradation: this compound, being a phenolic glycoside, can be susceptible to hydrolysis, which may lead to the appearance of signals from the aglycone (vanillyl alcohol) and the free sugar.

Q3: How can I confirm the presence of rotamers in my this compound sample?

A3: The presence of rotamers can be confirmed by variable temperature (VT) NMR experiments. As the temperature is increased, the rate of rotation around the single bond increases. If rotamers are present, you will observe coalescence of the multiple signals into a single, averaged signal at higher temperatures.

Q4: What is the best solvent to use for NMR analysis of this compound?

A4: The choice of solvent depends on the desired information. For routine ¹H and ¹³C NMR, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are good choices due to their ability to dissolve polar glycosides. If you need to observe exchangeable protons (e.g., hydroxyl groups), DMSO-d₆ is preferred over CD₃OD as it slows down the proton exchange with the solvent. For resolving overlapping signals, using a different solvent like pyridine-d₅ may be beneficial.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the NMR analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Broad, distorted peaks 1. Poor shimming of the magnetic field. 2. Sample concentration is too high. 3. Presence of paramagnetic impurities.1. Re-shim the spectrometer. If the problem persists, use a standard sample to check the instrument's performance.[1][2] 2. Dilute your sample. For ¹H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of solvent is typically sufficient. 3. Filter your sample through a small plug of celite or silica gel to remove any particulate matter.
Incorrect peak integrations 1. Improper phasing of the spectrum. 2. Baseline distortion. 3. Overlapping signals from impurities or the residual solvent peak.1. Carefully re-phase the spectrum manually to ensure all peaks have a pure absorption lineshape. 2. Apply a baseline correction algorithm. 3. Choose a different solvent to better resolve the signals of interest.
Appearance of spinning sidebands 1. Inhomogeneous magnetic field. 2. Issues with the NMR tube or spinner.1. Optimize the shimming. 2. Ensure you are using a high-quality NMR tube and that it is properly centered in the spinner. Adjust the spinning rate.
Missing or very broad hydroxyl (-OH) proton signals 1. Rapid chemical exchange with the solvent.1. Use a non-protic solvent like DMSO-d₆. 2. Add a small amount of D₂O to your sample; the -OH peaks will disappear due to H-D exchange, confirming their identity.
Phasing problems across the spectrum 1. Incorrectly set zero-order and first-order phase correction.1. Manually adjust the zero-order (all peaks) and first-order (frequency-dependent) phase parameters to achieve a flat baseline and symmetrical peak shapes for all signals.[3][4][5]

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Note: The following data is compiled from typical values for phenolic glycosides and related structures. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Position ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
Aglycone
1---148.5
2---114.0
36.9 - 7.1d~8.0118.5
4---146.0
56.8 - 7.0dd~8.0, 2.0115.5
66.7 - 6.9d~2.0112.0
7-CH₂4.5 - 4.6s-64.5
OCH₃3.8 - 3.9s-56.0
Glucose
1'4.8 - 5.0d~7.5102.0
2'3.4 - 3.6m74.0
3'3.3 - 3.5m77.0
4'3.2 - 3.4m70.5
5'3.2 - 3.4m76.5
6'3.7 - 3.9m61.5

Experimental Protocols

1. Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

  • Filtration: If any solid particles are present, filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[6]

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

2. NMR Data Acquisition (¹H NMR)

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal of the solvent and tune and match the probe.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed magnet will produce sharp, symmetrical peaks.[1][2]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16 for a moderately concentrated sample.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Manually phase the spectrum and apply a baseline correction.

    • Reference the spectrum to the residual solvent signal.

Mandatory Visualization

NMR_Troubleshooting_Workflow start Start: NMR Spectrum Acquired check_artifacts Inspect Spectrum for Artifacts start->check_artifacts broad_peaks Broad/Distorted Peaks? check_artifacts->broad_peaks Yes extra_peaks Unexpected Peaks? check_artifacts->extra_peaks No broad_peaks->extra_peaks No shim Re-shim Spectrometer broad_peaks->shim Yes phasing_issues Phasing/Baseline Issues? extra_peaks->phasing_issues No check_impurities Check for Solvent/Reagent Impurities extra_peaks->check_impurities Yes manual_phase Manual Phasing & Baseline Correction phasing_issues->manual_phase Yes end_good Spectrum OK phasing_issues->end_good No dilute Dilute Sample shim->dilute filter Filter Sample dilute->filter end_reacquire Re-acquire Spectrum filter->end_reacquire vt_nmr Perform Variable Temperature (VT) NMR for Rotamers check_impurities->vt_nmr vt_nmr->end_reacquire manual_phase->end_reacquire

Caption: Troubleshooting workflow for common NMR spectral artifacts.

References

Enhancing the resolution of Vanilloloside in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of Vanilloloside.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the resolution of this compound in HPLC?

A1: The resolution in HPLC is governed by three main factors, as described by the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[1][2] To improve the separation of this compound from other components, one or more of these factors must be optimized.[3][4]

  • Efficiency (N) refers to the sharpness or narrowness of the chromatographic peaks, which is related to the column's ability to minimize peak broadening.[2] Higher efficiency leads to sharper peaks and better resolution.[1]

  • Selectivity (α) is the measure of the separation between the centers of two adjacent peaks. It is the most powerful factor for improving resolution and is influenced by the chemistry of the mobile phase, stationary phase, and the analyte itself.[2][5]

  • Retention Factor (k) , also known as the capacity factor, represents the retention of an analyte on the column.[1] Optimizing retention can provide more time for the separation to occur.

Q2: My this compound peak is co-eluting with an impurity. How can I improve the separation?

A2: Co-elution occurs when two or more compounds are not adequately separated, resulting in overlapping peaks.[6][7] To resolve this, the primary goal is to increase the selectivity (α) of your method.[2]

  • Modify Mobile Phase Composition: This is often the most effective first step.[1]

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa. These solvents offer different selectivities and can alter the elution order of compounds.[1][8]

    • Adjust pH: The pH of the mobile phase is critical for ionizable compounds as it affects their ionization state and retention.[8][9] For phenolic compounds like this compound, using a mobile phase with a slightly acidic pH (e.g., containing 0.2% acetic acid) can improve peak shape and resolution.[10][11]

  • Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is a powerful alternative.[1][6]

    • If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different chemical interactions.[12][13]

Q3: I'm observing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes and solutions?

A3: Poor peak shape compromises resolution and quantification accuracy.

  • Peak Tailing is often caused by secondary interactions, particularly between the analyte and active silanol groups on the silica surface of the column.[13]

    • Solution: Use a high-quality, end-capped C18 column to minimize silanol interactions. Adjusting the mobile phase pH to suppress the ionization of silanol groups (lower pH) or the analyte can also help.[13][14]

  • Peak Fronting can be a sign of column overload.

    • Solution: Reduce the amount of sample injected by either diluting the sample or decreasing the injection volume.[13]

Q4: The retention time for this compound is unstable across injections. How can I troubleshoot this?

A4: Inconsistent retention times can invalidate analytical results. The most common causes are related to the column and mobile phase.

  • Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection, especially when using a gradient elution.[13] Ensure a stable baseline is achieved before proceeding with the analysis.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components or degradation.[13] It is crucial to prepare the mobile phase fresh daily and ensure it is thoroughly degassed to prevent air bubbles from entering the system.

  • Temperature Fluctuations: Changes in column temperature can affect mobile phase viscosity and retention times.[15] Using a column oven to maintain a constant temperature is highly recommended.[5]

Troubleshooting Guides

Systematic Workflow for Poor Resolution

When encountering poor resolution, a systematic approach is crucial to identifying and resolving the issue efficiently. The following workflow provides a step-by-step guide for troubleshooting.

G start Poor Resolution Observed (Rs < 1.5) check_system 1. Verify System Suitability (Pressure, Baseline, Leaks) start->check_system adjust_k 2. Optimize Retention (k) Adjust Organic:Aqueous Ratio check_system->adjust_k is_k_ok Is Retention (k) between 2 and 10? adjust_k->is_k_ok is_k_ok->adjust_k No adjust_alpha 3. Optimize Selectivity (α) A) Change Organic Modifier (ACN <-> MeOH) B) Adjust Mobile Phase pH is_k_ok->adjust_alpha Yes is_alpha_ok Sufficient Improvement? adjust_alpha->is_alpha_ok change_column 4. Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) is_alpha_ok->change_column No end_ok Resolution Achieved is_alpha_ok->end_ok Yes is_column_ok Sufficient Improvement? change_column->is_column_ok adjust_n 5. Optimize Efficiency (N) A) Decrease Flow Rate B) Increase Column Temperature C) Use Smaller Particle Size Column is_column_ok->adjust_n No is_column_ok->end_ok Yes adjust_n->end_ok

Caption: Systematic troubleshooting workflow for poor chromatographic resolution.

Understanding the Resolution Equation

Optimizing resolution requires understanding how experimental parameters affect efficiency, selectivity, and retention.

G cluster_main Factors of Chromatographic Resolution cluster_N Efficiency (N) (Peak Width) cluster_alpha Selectivity (α) (Peak Spacing) cluster_k Retention Factor (k) (Retention Time) Resolution Resolution (Rs) N Efficiency (N) Resolution->N Alpha Selectivity (α) Resolution->Alpha K Retention Factor (k) Resolution->K p_size Particle Size N->p_size c_len Column Length N->c_len flow Flow Rate N->flow temp_n Temperature N->temp_n mp_type Mobile Phase Type (ACN, MeOH) Alpha->mp_type sp_type Stationary Phase Type (C18, Phenyl) Alpha->sp_type ph Mobile Phase pH Alpha->ph temp_a Temperature Alpha->temp_a solvent_str Solvent Strength (% Organic) K->solvent_str

Caption: Relationship between experimental parameters and the factors of resolution.

Quantitative Data Summary

The following table summarizes typical starting parameters for the analysis of this compound and related phenolic compounds using Reverse-Phase HPLC.

ParameterRecommended ConditionPurpose
Stationary Phase C18 (Octadecylsilane)Provides good hydrophobic retention for moderately polar compounds like this compound.[12]
Column Dimensions 100-250 mm length, 4.6 mm I.D.Longer columns provide higher resolution.[16]
Particle Size 3 µm or 5 µmSmaller particles increase efficiency and resolution.[1][17]
Mobile Phase A Water with 0.2% Acetic AcidAcidifier improves peak shape for phenolic compounds.[10][11]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[18]
Elution Mode GradientRecommended for samples containing compounds with a range of polarities.[10]
Flow Rate 0.8 - 1.2 mL/minA standard flow rate for analytical columns; can be lowered to improve resolution.[5]
Column Temperature 25 - 40 °CHigher temperatures can improve efficiency by reducing mobile phase viscosity.[1][15]
Detection Wavelength ~275-280 nmBased on the UV absorbance maximum for vanillin-like structures.
Injection Volume 5 - 20 µLShould be minimized to prevent band broadening.[13]

Experimental Protocols

Protocol: RP-HPLC Method for this compound Analysis

This protocol provides a starting point for developing a robust method for the separation and quantification of this compound.

1. Objective: To achieve baseline resolution (Rs ≥ 1.5) for this compound from potential impurities and related compounds.

2. Materials & Reagents:

  • This compound standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Glacial Acetic Acid

  • Deionized water (18.2 MΩ·cm)

  • C18 HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Mobile Phase Preparation:

  • Mobile Phase A: Add 2.0 mL of glacial acetic acid to 998 mL of deionized water to create a 0.2% acetic acid solution.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or vacuum filtration before use.

4. HPLC System Setup:

  • Install the C18 column and set the column oven temperature to 30°C.

  • Purge the pump with both mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (e.g., 90% A: 10% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.[13]

  • Set the UV detector to the appropriate wavelength (e.g., 280 nm).

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent (e.g., a mixture of water and methanol).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

6. Chromatographic Analysis:

  • Inject 10 µL of the prepared sample.

  • Run a gradient elution program. A starting point could be:

    • 0-5 min: 10% B

    • 5-25 min: Gradient from 10% to 50% B

    • 25-30 min: Hold at 50% B

    • 30-35 min: Return to 10% B

    • 35-45 min: Re-equilibration at 10% B

  • Monitor the chromatogram for the retention time and resolution of the this compound peak. Adjust the gradient, flow rate, or temperature as needed based on the troubleshooting guides above.

References

Reducing matrix effects in Vanilloloside mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the mass spectrometry analysis of Vanilloloside.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I observing significant signal suppression or enhancement for this compound in my LC-MS analysis?

A1: Signal suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS, particularly when using electrospray ionization (ESI).[1][2] These effects arise from co-eluting endogenous components in your sample matrix (e.g., plasma, urine, tissue homogenates) that interfere with the ionization of this compound.[3]

Common Causes of Matrix Effects:

  • Ionization Competition: Matrix components with higher concentrations or greater ionization efficiency can compete with this compound for charge in the ESI source, leading to a suppressed signal.[4]

  • Droplet Properties Alteration: Non-volatile matrix components can change the surface tension and viscosity of the ESI droplets, hindering the release of this compound ions into the gas phase.[5]

  • Co-precipitation: this compound may co-precipitate with non-volatile materials in the matrix, preventing its efficient ionization.[5]

To identify the regions in your chromatogram where ion suppression or enhancement occurs, the post-column infusion technique is highly effective.[4] This involves infusing a constant flow of a this compound standard solution into the mobile phase after the analytical column and before the mass spectrometer. Injection of a blank matrix extract will show a dip or rise in the baseline signal where matrix components elute and cause suppression or enhancement, respectively.[4]

Q2: My this compound signal is weak and inconsistent. How can I determine if this is due to matrix effects or other issues?

A2: Poor signal intensity and reproducibility can stem from several factors.[6] To systematically troubleshoot this, consider the following:

  • Rule out instrumental issues:

    • Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's specifications.[6]

    • Ion Source Cleanliness: A contaminated ion source is a frequent cause of poor sensitivity. Inspect and clean the ESI probe and surrounding components.[7]

    • LC System Performance: Check for leaks, pressure fluctuations, and proper mobile phase composition.[8]

  • Evaluate Sample Preparation:

    • Analyte Recovery: Assess the recovery of this compound with your current sample preparation method. Spike a known amount of this compound into a blank matrix and a pure solvent. The peak area ratio between the matrix and solvent samples will give you the recovery percentage. Low recovery indicates that your extraction method is inefficient.

    • Matrix Effect Factor: To quantify the matrix effect, compare the peak area of this compound spiked into a blank matrix extract (post-extraction) with the peak area of this compound in a pure solvent at the same concentration. A ratio significantly different from 1 indicates a strong matrix effect.[1]

  • Investigate Analyte Stability:

    • This compound, as a glycoside, may be susceptible to degradation under certain conditions (e.g., pH, temperature, enzymatic activity in the matrix).[8][9] Assess its stability in the sample matrix at the storage and processing temperatures.

Below is a troubleshooting workflow to help you distinguish between these potential issues:

Start Poor/Inconsistent This compound Signal Check_MS Check MS Performance (Tune, Calibrate, Clean) Start->Check_MS MS_OK MS Performance OK? Check_MS->MS_OK Fix_MS Address MS Issues MS_OK->Fix_MS No Check_Recovery Evaluate Analyte Recovery (Pre-spiked Matrix vs. Solvent) MS_OK->Check_Recovery Yes Fix_MS->Check_MS Recovery_OK Recovery >85%? Check_Recovery->Recovery_OK Optimize_Extraction Optimize Sample Preparation Method Recovery_OK->Optimize_Extraction No Check_ME Quantify Matrix Effect (Post-spiked Matrix vs. Solvent) Recovery_OK->Check_ME Yes Optimize_Extraction->Check_Recovery ME_Present Significant Matrix Effect? Check_ME->ME_Present Check_Stability Assess Analyte Stability in Matrix ME_Present->Check_Stability No Implement_Mitigation Implement Matrix Effect Mitigation Strategy ME_Present->Implement_Mitigation Yes End Problem Resolved Check_Stability->End Implement_Mitigation->End

Troubleshooting workflow for poor this compound signal.

Frequently Asked Questions (FAQs)

Q1: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A1: The most effective technique often depends on the specific biological matrix. Here’s a comparison of common methods:

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for cleaning up complex samples and reducing matrix effects.[10] For this compound, a phenolic glycoside, reversed-phase (e.g., C18) or polymeric (e.g., Oasis HLB) sorbents are suitable.[11][12] SPE can be optimized to selectively bind this compound while washing away interfering matrix components.

  • Liquid-Liquid Extraction (LLE): Can provide very clean extracts if the solvent system is optimized for this compound's polarity.[13] A double LLE, where the sample is first extracted with a non-polar solvent to remove lipids and then with a more polar solvent to extract the analyte, can be particularly effective.[10]

  • Protein Precipitation (PPT): The simplest and fastest method, but often the least effective at removing matrix components, especially phospholipids.[14] It may be sufficient for less complex matrices or when combined with other cleanup steps.

Comparison of Sample Preparation Techniques for Phenolic Compounds (Analogous to this compound)

TechniqueMatrixAnalyte Recovery (%)Matrix Effect (%)Citation
SPE (Oasis HLB) Honey>90% (for most phenolic acids and flavonols)Not explicitly quantified, but best results reported[11]
SPE (C18) WineVariable, generally goodNot explicitly quantified[15][16]
LLE (Ethyl Acetate) Plasma/Serum>60% (for most polar phenols)Not explicitly quantified, but satisfactory[7]
Protein Precipitation Plasma/SerumHighSignificant matrix effects often observed[14]

Disclaimer: The quantitative data presented above is for phenolic compounds similar to this compound and may not be directly representative of this compound's behavior.

Q2: Which ionization source, ESI or APCI, is better for this compound analysis?

A2: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the analyte's properties and the complexity of the matrix.

  • ESI is generally preferred for polar and ionizable compounds like this compound, which is a glycoside.[4] However, ESI is more susceptible to matrix effects.[3][17]

  • APCI is typically better for less polar compounds but can be a good alternative if severe, insurmountable matrix effects are encountered with ESI.[4] APCI is generally less prone to ion suppression from matrix components.[17]

Comparison of ESI and APCI for a Mix of Compounds

CompoundBest Ionization SourceReasonCitation
Colchicine (polar)ESI~5x higher response than APCI
Reserpine (moderately polar)ESI~5x higher response and better LOD than APCI
Terfenadine (less polar)APCI~2x higher response than ESI

Disclaimer: This data is for compounds with varying polarities and serves as a general guide. The optimal source for this compound should be empirically determined.

Q3: How can I modify my LC method to reduce matrix effects?

A3: Optimizing your chromatographic separation is a powerful way to mitigate matrix effects by separating this compound from co-eluting interferences.

  • Improve Chromatographic Resolution:

    • Gradient Optimization: Use a shallower gradient to increase the separation between this compound and interfering peaks.

    • Column Chemistry: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, Pentafluorophenyl) to alter selectivity.

    • UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide sharper peaks and better resolution, which can significantly reduce the impact of matrix effects.[14]

  • Divert the Flow: Use a divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, only allowing the section containing the this compound peak to enter the mass spectrometer.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline for reversed-phase SPE and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 2% phosphoric acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent, 100 mg).

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Start Plasma Sample Pretreat Pre-treatment (Acidification & Centrifugation) Start->Pretreat Load Sample Loading Pretreat->Load Condition SPE Cartridge Conditioning (Methanol & Water) Condition->Load Wash Washing (5% Methanol in Water) Load->Wash Elute Elution (Methanol) Wash->Elute Evap Evaporation & Reconstitution Elute->Evap Analyze LC-MS Analysis Evap->Analyze

References

Vanilloloside Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Vanilloloside. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges in handling and storing this phenolic glycoside.

Disclaimer

The following guidelines are based on established principles for the stabilization of phenolic glycosides. Specific quantitative stability data for this compound is limited in publicly available literature. Therefore, it is highly recommended to perform in-house stability studies under your specific experimental conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and storage of this compound.

Problem Potential Cause Recommended Solution
Loss of Potency or Inconsistent Results Degradation due to improper storage.Review storage conditions. Ensure the compound is stored at low temperatures, protected from light, and in a dry environment.
Hydrolysis of the glycosidic bond.For solutions, use a buffer with a slightly acidic to neutral pH (ideally pH 4-6). Avoid alkaline conditions. Prepare solutions fresh whenever possible.
Oxidation of the phenolic group.Purge stock solutions with an inert gas (e.g., nitrogen or argon) before sealing. Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation, after verifying compatibility.
Discoloration of Solid Compound or Solution (Yellowing/Browning) Oxidation of the phenolic hydroxyl group.Store in an oxygen-free environment (e.g., under argon or nitrogen). Use amber vials or wrap containers in aluminum foil to protect from light, which can accelerate oxidation.
Contamination.Ensure all handling is done in a clean environment using sterile equipment.
Precipitation in Aqueous Solutions Poor aqueous solubility.Prepare a stock solution in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting with your aqueous buffer. The final concentration of the organic solvent should be tested for compatibility with your experimental system.
pH-dependent solubility.Adjust the pH of the solution. The solubility of phenolic compounds can be pH-dependent.
Temperature effects.Ensure the solution is not stored at a temperature that promotes precipitation. Some compounds are less soluble at lower temperatures.
Variable HPLC/LC-MS Results On-column degradation.Ensure the mobile phase is not excessively acidic or basic.
Inconsistent sample preparation.Follow a standardized protocol for sample preparation, minimizing the time samples are left at room temperature before analysis.
Degradation in the autosampler.Use a cooled autosampler if available.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or lower, protected from light and moisture. The use of a desiccator is also recommended to minimize exposure to humidity.

Q2: How can I prevent the degradation of this compound in aqueous solutions?

A2: To minimize degradation in aqueous solutions, it is recommended to:

  • Prepare solutions fresh for each experiment.

  • If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Use a slightly acidic buffer (pH 4-6), as alkaline conditions can promote hydrolysis of the glycosidic linkage and oxidation of the phenolic group.[1][2][3]

  • Deoxygenate the solvent and purge the headspace of the storage vial with an inert gas like nitrogen or argon to prevent oxidation.[4]

Q3: What are the primary degradation pathways for this compound?

A3: As a phenolic glycoside, this compound is susceptible to two main degradation pathways:

  • Hydrolysis: Cleavage of the O-glycosidic bond, which separates the vanillyl alcohol aglycone from the glucose moiety. This is often catalyzed by acidic or basic conditions.[5]

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored degradation products and a loss of biological activity. This process can be accelerated by exposure to light, heat, and the presence of metal ions.[6]

Q4: I am observing poor solubility of this compound in my aqueous buffer. What can I do?

A4: The aqueous solubility of many phenolic glycosides can be limited. To improve solubility, you can:

  • First, dissolve the this compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Then, slowly add your aqueous buffer to this stock solution to the desired final concentration.

  • Always verify that the final concentration of the organic solvent is compatible with your experimental model and does not affect the results.

Q5: Are there any additives that can help stabilize this compound in solution?

A5: Yes, certain excipients can enhance stability:

  • Antioxidants: Ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite can be added to scavenge oxygen and prevent oxidative degradation.[7]

  • Chelating Agents: EDTA can be used to chelate metal ions that may catalyze oxidation.

  • Encapsulating Agents: For formulation development, cyclodextrins can be used to form inclusion complexes, which can protect the this compound molecule from degradation.[8]

The compatibility and potential interference of any additive with your specific assay must be evaluated.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation products and pathways of this compound. This is crucial for developing a stability-indicating analytical method.[9][10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Neutral Hydrolysis: Mix the stock solution with purified water and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.
  • Photolytic Degradation: Expose the stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).
  • Thermal Degradation (Solid State): Store solid this compound at an elevated temperature (e.g., 60°C) for 7 days.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.[12][13][14][15]

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution using:
  • Solvent A: 0.1% formic acid in water.
  • Solvent B: Acetonitrile.
  • Gradient Program (Example):
  • 0-5 min: 5% B
  • 5-25 min: 5% to 95% B
  • 25-30 min: 95% B
  • 30-35 min: 95% to 5% B
  • 35-40 min: 5% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).
  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples (from Protocol 1) are used to demonstrate specificity.

Visualizations

cluster_storage Long-Term Storage Protocol start Receive Solid this compound storage_conditions Store at <= -20°C in a sealed, amber vial with desiccant. start->storage_conditions aliquot For use, prepare a concentrated stock solution in DMSO or Ethanol. storage_conditions->aliquot solution_storage Store stock solution at -80°C in small, single-use aliquots. Purge with inert gas. aliquot->solution_storage experiment Prepare fresh working solutions for each experiment. solution_storage->experiment

Caption: Recommended workflow for the long-term storage and handling of this compound.

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway This compound This compound Vanillyl_Alcohol Vanillyl Alcohol (Aglycone) This compound->Vanillyl_Alcohol  Acid/Base  H₂O Glucose Glucose This compound->Glucose  Acid/Base  H₂O Oxidized_Products Oxidized Degradation Products (e.g., Quinone-type structures) This compound->Oxidized_Products  O₂, Light  Metal Ions

Caption: Primary degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Logic issue Inconsistent Experimental Results? check_storage Verify Storage Conditions: Temp <= -20°C? Protected from light? Dry environment? issue->check_storage Yes check_solution_prep Review Solution Preparation: Using fresh solutions? Buffered at pH 4-6? Purged with inert gas? check_storage->check_solution_prep Yes improve_storage Action: Implement optimal storage protocols. check_storage->improve_storage No check_solubility Check for Precipitation: Is the compound fully dissolved? check_solution_prep->check_solubility Yes improve_solution_handling Action: Optimize solution preparation and handling. check_solution_prep->improve_solution_handling No improve_solubility Action: Use co-solvent (e.g., DMSO) to prepare stock solution. check_solubility->improve_solubility No re_evaluate Re-run Experiment check_solubility->re_evaluate Yes improve_storage->re_evaluate improve_solution_handling->re_evaluate improve_solubility->re_evaluate

Caption: Decision tree for troubleshooting inconsistent results with this compound.

References

Validation & Comparative

Vanilloloside: A Comparative Analysis of its Bioactivity Against Other Phenolic Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of vanilloloside and other prominent phenolic glycosides, including gastrodin, salidroside, arbutin, and phloridzin. The focus is on their antioxidant, anti-inflammatory, and neuroprotective properties, supported by available experimental data. It is important to note that while data on this compound's direct activities are limited, information on its aglycone, vanillyl alcohol, and the related compound vanillic acid will be used as a proxy to infer its potential bioactivities.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and neuroprotective activities of this compound (represented by its aglycone/related compounds) and other selected phenolic glycosides.

Table 1: Antioxidant Activity

CompoundAssayIC50 Value / ActivityReference
Vanillyl Alcohol DPPH Radical Scavenging90% inhibition at 200 ppm[1]
Gastrodin DPPH Radical ScavengingIC50: 1.32 ± 0.04 mg/mL[2]
Salidroside DPPH Radical Scavenging--
Arbutin DPPH Radical Scavenging39.16 ± 0.72 % scavenging at 0.1%[3]
Phloridzin DPPH Radical ScavengingIC50: 837.6 ± 29.4 µM[4]

Table 2: Anti-inflammatory Activity

CompoundModel / AssayEffectReference
Vanillic Acid LPS-stimulated MacrophagesInhibition of NO production[5]
Gastrodin LPS-stimulated BV-2 MicrogliaSignificant reduction of iNOS, COX-2, TNF-α, IL-1β[6][7]
Salidroside LPS-stimulated RAW 264.7 MacrophagesInhibition of NO and PGE₂ production[8]
Arbutin -Decreased pro-inflammatory cytokine IL-6[9]
Phloridzin LPS-stimulated RAW 264.7 MacrophagesNo suppression of inflammatory response (3-100 µM)[10]

Table 3: Neuroprotective Activity

CompoundCell LineStressorEffectReference
Vanillyl Alcohol MN9D dopaminergic cellsMPP+Increased cell viability to 69.1 ± 3.1% at 20 µM[11]
Gastrodin PC12 cellsGlutamateInhibition of apoptosis[11][12]
Salidroside SH-SY5Y cellsHydrogen PeroxideAttenuated cell viability loss[13]
Arbutin SH-SY5Y cellsHaloperidolProtection against neurotoxicity[14]
Phloridzin ----

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to varying concentrations of the test compound.

  • A control containing the solvent and DPPH solution is also prepared.

  • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Griess Assay for Nitric Oxide (NO) Determination

This colorimetric assay is used to quantify nitrite (a stable product of NO) in biological samples, providing an indirect measure of NO production.

Principle: The Griess reagent converts nitrite into a colored azo compound that can be measured spectrophotometrically at 540-570 nm.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages or BV-2 microglia) and treat them with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound for a specific duration.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). These are mixed shortly before use.

  • Reaction: In a 96-well plate, mix equal volumes of the cell culture supernatant and the Griess reagent.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow MTT tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., PC12 or SH-SY5Y) in a 96-well plate and allow them to adhere overnight. Treat the cells with the neurotoxic agent and/or the test compound for the desired duration.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate to ensure complete dissolution of the formazan and measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance of the treated cells is compared to that of the untreated control cells to determine the percentage of cell viability.

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

G NF-κB Signaling Pathway in Inflammation cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Genes Transcription

Caption: NF-κB signaling pathway in inflammation.

G General Experimental Workflow for Bioactivity Comparison cluster_0 Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis Compounds This compound & Other Phenolic Glycosides Solutions Prepare Stock Solutions Compounds->Solutions Antioxidant Antioxidant Assays (e.g., DPPH) Solutions->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay for NO) Solutions->Anti_inflammatory Neuroprotective Neuroprotective Assays (e.g., MTT Assay) Solutions->Neuroprotective Data Collect Absorbance/ Fluorescence Data Antioxidant->Data Anti_inflammatory->Data Neuroprotective->Data Analysis Calculate IC50/ % Inhibition/ % Cell Viability Data->Analysis Comparison Compare Bioactivities Analysis->Comparison

Caption: Workflow for bioactivity comparison.

References

A Comparative Guide to the Bioactivity of Vanilloloside and Related Vanillyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vanilloloside is a naturally occurring glycoside found in plants such as Hypericum erectum and Itoa orientalis.[1] As a glycoside of vanillyl alcohol, its bioactivity is of significant interest to researchers in drug discovery and development. However, direct experimental data on this compound is currently limited. In contrast, its aglycone, vanillyl alcohol, and the structurally related compounds vanillin and vanillic acid, have been more extensively studied. These compounds are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][4][5][6][7] This guide provides a cross-validation of the experimental results for these related vanillyl compounds to infer the potential therapeutic applications of this compound. It is hypothesized that this compound may act as a prodrug, releasing vanillyl alcohol upon enzymatic hydrolysis in the body.

Comparative Analysis of Bioactive Properties

The following tables summarize the quantitative data from various in vitro and in vivo studies on vanillin, vanillic acid, and vanillyl alcohol, focusing on their antioxidant, anti-inflammatory, and neuroprotective properties.

Table 1: Antioxidant Activity
CompoundAssayModel SystemKey FindingsReference
Vanillin DPPH Radical ScavengingIn vitroLower activity compared to 4-hydroxy-3-methoxybenzyl alcohol[8]
β-carotene-linoleateIn vitro26% activity at 200 ppm[8]
Superoxide Radical ScavengingIn vitroPotent scavenger[9]
Vanillic Acid ABTS Radical ScavengingIn vitroGreater activity than ascorbic acid and trolox[3]
H₂O₂ ScavengingNon-cellularDemonstrated scavenging activity[5][10]
Lipid Peroxidation InhibitionHuman plasmaInhibited formation of thiobarbituric acid-reactive substances[5][10]
Vanillyl Alcohol DPPH Radical ScavengingIn vitro90% activity at 200 ppm[8]
β-carotene-linoleateIn vitro65% activity at 200 ppm[8]
Superoxide Radical ScavengingIn vitroPowerful scavenger[9]
Table 2: Anti-inflammatory Activity
CompoundAssayModel SystemKey FindingsReference
Vanillin Cytokine Production (TNF-α, IL-6, IL-1β)LPS-stimulated RAW 264.7 cellsSignificant reduction in pro-inflammatory cytokines[11]
NF-κB and MAPK pathwaysMouse colitis modelSuppressed phosphorylation of p65 and p38[11]
Carrageenan-induced paw edemaWistar ratsDose-dependent reduction in paw volume[12]
Vanillic Acid Cytokine Production (TNF-α, IL-8)Stimulated human neutrophilsSuppressed release of pro-inflammatory cytokines[5][10]
AChE, TNF-α, CorticosteroneSTZ-induced neurodegeneration in miceSignificant decrease in inflammatory markers[13]
NF-κB and TNF-α mRNA expressionGastric ulcer modelDownregulated mRNA expression[14]
Vanillyl Alcohol Not extensively reported
Table 3: Neuroprotective Effects
CompoundAssayModel SystemKey FindingsReference
Vanillin Oxidative Stress and BBB IntegrityNeonatal hypoxic-ischemic brain damage in ratsAmeliorated neurobehavioral deficits, reduced infarct volume[15]
Apoptosis (Bax/Bcl-2, Caspases)Rotenone-treated SH-SY5Y cellsDecreased pro-apoptotic markers[2]
Acetylcholinesterase (AChE) InhibitionIn vitroIC₅₀ of 84.66 ± 3.20 µg/mL[2]
Vanillic Acid Spatial Learning and MemorySTZ-induced neurodegeneration in miceImproved spatial learning and memory retention[13]
Vanillyl Alcohol Cell Viability and ApoptosisMPP+-induced neurotoxicity in MN9D cellsInhibited cytotoxicity and improved cell viability[6]
PARP CleavageMPP+-induced neurotoxicity in MN9D cellsAttenuated MPP+-induced PARP cleavage[6]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of vanillyl compounds are often attributed to their modulation of key signaling pathways, such as the NF-κB pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing anti-inflammatory activity.

G Figure 1: Canonical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes induces transcription vanillyl Vanillyl Compounds vanillyl->IKK_complex inhibit IkB_NFkB->NFkB_active IκB degradation

Caption: Canonical NF-κB signaling pathway and potential inhibition by vanillyl compounds.

G Figure 2: Workflow for In Vitro Anti-inflammatory Assay start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 pretreat Pre-treat with This compound/Comparator incubate1->pretreat incubate2 Incubate for 1h pretreat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate for 24h stimulate->incubate3 collect Collect supernatant incubate3->collect measure_no Measure Nitric Oxide (Griess Assay) collect->measure_no measure_cytokines Measure Cytokines (ELISA) collect->measure_cytokines end End measure_no->end measure_cytokines->end

Caption: A typical experimental workflow for assessing the anti-inflammatory effects of a test compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the bioactivity of vanillyl compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of a compound.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Reagents and Materials:

    • DPPH solution (0.1 mM in methanol)

    • Test compound (this compound or comparator) at various concentrations

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in methanol.

    • Add 100 µL of each concentration of the test compound to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control well containing methanol and DPPH solution is also measured.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Measurement of Pro-inflammatory Cytokines in Cell Culture Supernatants

This protocol describes the quantification of cytokines such as TNF-α, IL-6, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[16][17][18]

  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. A capture antibody specific to the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody that is conjugated to an enzyme. A substrate for the enzyme is then added, and the resulting color change is proportional to the amount of cytokine present.

  • Reagents and Materials:

    • Cell culture supernatant from the in vitro anti-inflammatory assay

    • Commercially available ELISA kit for the specific cytokine (e.g., mouse TNF-α ELISA kit)

    • Wash buffer

    • Recombinant cytokine standards

    • Microplate reader

  • Procedure:

    • Coat a 96-well plate with the capture antibody and incubate overnight at 4°C.

    • Wash the plate with wash buffer.

    • Block the plate with a blocking buffer for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the cell culture supernatants and the recombinant cytokine standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate.

    • Add the TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding a stop solution.

    • Measure the absorbance at 450 nm.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the recombinant cytokine standards against their known concentrations. The concentration of the cytokine in the cell culture supernatants can then be determined by interpolating their absorbance values on the standard curve.

Conclusion

While direct experimental evidence for this compound's bioactivity remains to be fully elucidated, the data from structurally related compounds like vanillin, vanillic acid, and vanillyl alcohol provide a strong rationale for its investigation as a potential therapeutic agent. The antioxidant, anti-inflammatory, and neuroprotective properties demonstrated by these compounds suggest that this compound could hold significant promise, particularly if it functions as a more bioavailable prodrug. Further research is warranted to directly assess the biological activities of this compound and to explore its mechanisms of action, building upon the foundation of knowledge established for its vanillyl relatives.

References

Comparative Analysis of Vanilloloside from Different Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Vanilloloside, a phenolic glycoside found in various plant species. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document summarizes the current state of knowledge on the distribution of this compound, its biological activities, and the analytical methods for its quantification.

This compound Distribution in the Plant Kingdom

This compound has been identified in a diverse range of plant species. While its presence is documented, a comprehensive comparative quantification across these species is currently lacking in the scientific literature, representing a significant area for future research. The table below lists the plant species reported to contain this compound.

Plant SpeciesFamilyReference(s)
Dendrobium moniliformeOrchidaceae[1]
Hypericum erectumHypericaceae[2]
Itoa orientalisSalicaceae[2]
Acer saccharum (Sugar Maple)Sapindaceae
Banisteriopsis caapiMalpighiaceae
Cremastra appendiculataOrchidaceae
Epimedium wushanenseBerberidaceae

Biological Activities of this compound and Related Compounds

Direct research on the biological activities of this compound is limited but points towards its potential as an immunomodulatory agent. Studies on structurally related compounds, such as vanillin, vanillyl alcohol, and vanillic acid, provide further insights into its potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective effects.

Biological ActivityCompoundExperimental ModelKey FindingsReference(s)
Immunomodulation This compoundIn vitro (murine splenocytes)Stimulated B-cell proliferation and inhibited T-cell proliferation.[1]
Antioxidant Vanillyl alcohol glucosideIn vitroPossesses good antioxidant activity.
Antioxidant VanillinIn vitro (DPPH, ABTS, ORAC assays)Effective radical scavenger.[3][3][4]
Anti-inflammatory Vanillic acidIn vivo (murine models)Inhibited neutrophil recruitment, oxidative stress, and pro-inflammatory cytokine production via NF-κB and MAPK pathways.[5][6][5][7][8]
Neuroprotective Vanillyl alcoholIn vitro (dopaminergic MN9D cells)Protected against MPP+-induced cytotoxicity by suppressing oxidative stress and apoptosis.[9][9]
Neuroprotective VanillinIn vitro and in vivo modelsExhibits neuroprotective effects against oxidative damage and neuroinflammation.

Experimental Protocols

This section details the methodologies for the extraction, quantification, and biological evaluation of this compound.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from plant material.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11]

  • Sample Preparation:

    • Air-dry and powder the plant material (e.g., stems, leaves).

    • Perform extraction with a suitable solvent such as methanol or ethanol, potentially using techniques like Soxhlet extraction or ultrasonication to improve efficiency.

    • Filter the extract and concentrate it under reduced pressure.

    • Redissolve the dried extract in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorption maximum of this compound.

    • Quantification: Use a calibration curve generated with a purified this compound standard.

Immunomodulatory Activity Assay

Objective: To assess the effect of this compound on B-cell and T-cell proliferation.[1]

  • Cell Culture:

    • Isolate splenocytes from a suitable animal model (e.g., BALB/c mice).

    • Culture the splenocytes in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Proliferation Assay:

    • Plate the splenocytes in 96-well plates.

    • For T-cell proliferation, stimulate the cells with a mitogen such as Concanavalin A (Con A).

    • For B-cell proliferation, stimulate the cells with a mitogen such as Lipopolysaccharide (LPS).

    • Treat the cells with varying concentrations of this compound.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Assess cell proliferation using a standard method, such as the MTT assay or BrdU incorporation assay.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging activity of this compound.[12][13]

  • Procedure:

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare solutions of this compound at various concentrations.

    • Mix the this compound solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid can be used as a positive control.

Signaling Pathway Analysis

While direct evidence for this compound's interaction with specific signaling pathways is yet to be established, the known anti-inflammatory effects of the structurally related compound, vanillic acid, suggest a potential involvement of the NF-κB and MAPK pathways.[5]

Proposed Anti-inflammatory Signaling Pathway of this compound Analogs

The following diagram illustrates the hypothetical mechanism by which this compound, based on data from its analogs, may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates This compound This compound (Hypothesized) This compound->IKK Inhibits (Hypothesized) This compound->MAPK Inhibits (Hypothesized) Genes Pro-inflammatory Gene Transcription NFkappaB_n->Genes Induces LPS LPS (Inflammatory Stimulus) LPS->TLR4 Activates

Hypothesized Anti-inflammatory Signaling Pathway
Experimental Workflow for this compound Analysis

The following diagram outlines a typical experimental workflow for the extraction, quantification, and biological activity screening of this compound from a plant source.

G Start Plant Material Collection Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract HPLC HPLC-UV/LC-MS Quantification CrudeExtract->HPLC Bioassay Biological Activity Assays (e.g., Immunomodulation, Antioxidant) CrudeExtract->Bioassay Quantification Quantitative Data HPLC->Quantification ActivityData Biological Activity Data Bioassay->ActivityData

Experimental Workflow for this compound Analysis

Conclusion and Future Directions

This compound is a promising natural product with demonstrated immunomodulatory activity. Insights from structurally similar compounds suggest a broader range of potential therapeutic benefits, including antioxidant and anti-inflammatory effects. However, significant research gaps remain. Future studies should focus on:

  • Quantitative Analysis: A systematic, comparative study of this compound content across various plant species is crucial to identify high-yielding sources.

  • Biological Activity: Further in-depth investigations are needed to fully characterize the biological activities of purified this compound, particularly its anti-inflammatory and neuroprotective potential.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be essential for its development as a therapeutic agent.

This guide serves as a foundational resource to stimulate and direct future research into the promising therapeutic applications of this compound.

References

Vanilloloside: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anti-inflammatory and neuroprotective potential of Vanilloloside, with comparative data from related compounds Vanillic Acid and Vanillin.

Disclaimer: Direct experimental data comparing the in vivo and in vitro efficacy of this compound is limited in the current scientific literature. This guide provides a comparative analysis based on available data for the closely related and well-researched compounds, Vanillic Acid and Vanillin. These compounds share a core structural motif with this compound and their biological activities can provide valuable insights into its potential therapeutic efficacy. The information presented herein is intended to serve as a foundational resource to guide further research and drug development efforts.

Introduction

This compound, a phenolic glycoside, has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Understanding the translation of its effects from a controlled in vitro environment to a complex in vivo system is crucial for its development as a therapeutic agent. This guide summarizes the available experimental data for its aglycone, Vanillyl Alcohol, and related compounds, Vanillic Acid and Vanillin, to draw inferences about the potential efficacy of this compound.

In Vitro Efficacy: Anti-inflammatory and Neuroprotective Effects

In vitro studies provide a fundamental understanding of a compound's mechanism of action at a cellular and molecular level. For Vanillic Acid and Vanillin, in vitro assays have demonstrated their ability to modulate key pathways involved in inflammation and neuronal cell death.

Anti-inflammatory Activity

Vanillic acid and Vanillin have been shown to suppress inflammatory responses in various cell-based models, primarily by inhibiting the production of pro-inflammatory mediators.

Table 1: In Vitro Anti-inflammatory Efficacy of Vanillic Acid and Vanillin

CompoundCell LineStimulantParameter MeasuredIC50 / InhibitionReference
Vanillic AcidMouse Peritoneal MacrophagesLPSTNF-α ProductionSignificant inhibition[1]
Vanillic AcidMouse Peritoneal MacrophagesLPSIL-6 ProductionSignificant inhibition[1]
Vanillic AcidMouse Peritoneal MacrophagesLPSNO ProductionSignificant inhibition[1]
Vanillic AcidHuman NeutrophilsfMLP + Cytochalasin BElastase-2 (ELA-2) ReleaseSignificant downregulation at 1-50 µg/mL[2][3]
Vanillic AcidNon-cellularProtein GlycationIC50 = 46.4 µg/mL[2]
VanillinTHP-1 cellsLPSInflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8)Marked suppression[4][5]
VanillinBV-2 microglial cellsLPSNO ProductionSignificant decrease[6]
VanillinBV-2 microglial cellsLPSPro-inflammatory Cytokines (IL-1β, TNF-α, IL-6)Significant decrease[6]
Neuroprotective Activity

In vitro models of neurotoxicity are instrumental in elucidating the direct protective effects of compounds on neuronal cells.

Table 2: In Vitro Neuroprotective Efficacy of Vanillic Acid and Vanillin

CompoundCell LineToxin/StressorParameter MeasuredEffectReference
Vanillic AcidSH-SY5Y neuroblastoma cellsAβ 1-42ApoptosisPrevention of Aβ 1-42-induced apoptosis[7]
VanillinSH-SY5Y neuroblastoma cellsRotenoneCell ViabilityIncreased cell viability[8]
VanillinSH-SY5Y neuroblastoma cellsRotenoneROS GenerationAttenuated ROS generation[8]
VanillinSH-SY5Y neuroblastoma cellsRotenoneMitochondrial Membrane PotentialAttenuated loss of mitochondrial membrane potential[8]

In Vivo Efficacy: Anti-inflammatory and Neuroprotective Effects

In vivo studies are critical for evaluating the overall therapeutic potential of a compound, taking into account pharmacokinetic and pharmacodynamic factors within a living organism.

Anti-inflammatory Activity

In animal models of inflammation, Vanillic Acid has demonstrated significant anti-inflammatory and analgesic effects.

Table 3: In Vivo Anti-inflammatory Efficacy of Vanillic Acid

CompoundAnimal ModelInflammatory StimulusDosageEffectReference
Vanillic AcidMiceAcetic acid, phenyl-p-benzoquinone, formalin, Complete Freund's Adjuvant (CFA)Not specifiedInhibition of pain-like behavior[9]
Vanillic AcidMiceCarrageenanNot specifiedInhibition of neutrophil recruitment, oxidative stress, and pro-inflammatory cytokine production[9]
Neuroprotective Activity

Animal models of neurodegenerative diseases and brain injury have been used to assess the neuroprotective potential of Vanillin and Vanillic Acid.

Table 4: In Vivo Neuroprotective Efficacy of Vanillin and Vanillic Acid

CompoundAnimal ModelInjury/Disease ModelDosageEffectReference
VanillinNeonatal ratsHypoxic-ischemic brain damage20, 40, 80 mg/kgAmeliorated neurobehavioral deficits, decreased infarct volume and brain edema[10][11]
VanillinMiceMelanoma50 and 100 mg/kgReduced tumor size[12]
Vanillic AcidMiceLPS-induced neuroinflammation30 mg/kg/dayAttenuated neuroinflammation, amyloidogenesis, and synaptic/memory dysfunction[13]
Vanillic AcidZebrafishMPTP-induced dopaminergic neuron loss250 μMIncreased survival of dopaminergic neurons[14]
Vanillic AcidRatsDiabetes-associated cognitive decline50 mg/kg/dayAmeliorated cognitive decline[15]

Signaling Pathways

The anti-inflammatory and neuroprotective effects of Vanillic Acid and Vanillin are mediated through the modulation of key intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Vanillic_Acid Vanillic Acid / Vanillin Vanillic_Acid->IKK Inhibition Vanillic_Acid->NFkB Inhibition of nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by Vanillic Acid and Vanillin.

MAPK Signaling Pathway Stimulus Cellular Stress / LPS MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Cellular_Response Inflammation / Apoptosis Vanillin Vanillin Vanillin->MAPK Inhibition of phosphorylation

Caption: Modulation of the MAPK signaling pathway by Vanillin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Vanillic Acid) for a specified period (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

  • Incubation: Cells are incubated for a further period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression: RNA is extracted from the cells, and the expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) are determined by quantitative real-time PCR (qRT-PCR).

  • Data Analysis: The inhibitory effect of the compound is calculated relative to the LPS-stimulated control.

In Vivo Neuroprotection Assay (Hypoxic-Ischemic Brain Damage Model)
  • Animal Model: Neonatal rats (e.g., 7-day-old Sprague-Dawley rats) are subjected to unilateral common carotid artery ligation followed by exposure to a hypoxic environment (e.g., 8% oxygen).

  • Treatment: The test compound (e.g., Vanillin) is administered intraperitoneally at various doses immediately after the hypoxic-ischemic insult.

  • Behavioral Assessment: Neurological deficits are assessed at different time points (e.g., 24 and 48 hours) using tests such as the righting reflex and negative geotaxis.

  • Histological Analysis: At the end of the experiment, animals are euthanized, and their brains are collected. Brain sections are stained (e.g., with TTC or Nissl staining) to determine the infarct volume and assess neuronal damage.

  • Biochemical Analysis: Brain tissue homogenates can be used to measure markers of oxidative stress (e.g., malondialdehyde levels, superoxide dismutase activity) and inflammation.

  • Data Analysis: The neuroprotective effect is evaluated by comparing the outcomes in the treated groups to the vehicle-treated control group.

Experimental Workflow cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy Cell_Culture Cell Culture (e.g., Macrophages, Neurons) Treatment_In_Vitro Compound Treatment Cell_Culture->Treatment_In_Vitro Stimulation Induction of Stress/Inflammation (e.g., LPS, Rotenone) Treatment_In_Vitro->Stimulation Analysis_In_Vitro Analysis (ELISA, qRT-PCR, Western Blot, Viability Assays) Stimulation->Analysis_In_Vitro Comparison Comparative Analysis Analysis_In_Vitro->Comparison Animal_Model Animal Model (e.g., Mice, Rats) Induction_of_Disease Induction of Disease/Injury (e.g., Inflammation, Neurotoxicity) Animal_Model->Induction_of_Disease Treatment_In_Vivo Compound Administration Analysis_In_Vivo Analysis (Behavioral Tests, Histology, Biomarker Assays) Treatment_In_Vivo->Analysis_In_Vivo Induction_of_Disease->Treatment_In_Vivo Analysis_In_Vivo->Comparison

Caption: General experimental workflow for comparing in vitro and in vivo efficacy.

Conclusion

While direct comparative studies on this compound are needed, the existing body of research on Vanillic Acid and Vanillin provides a strong foundation for its potential as a therapeutic agent. The data consistently demonstrates anti-inflammatory and neuroprotective effects both in vitro and in vivo, mediated through the modulation of key signaling pathways such as NF-κB and MAPK. The transition from in vitro potency to in vivo efficacy is a critical step in drug development. Future studies should focus on the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion, which will be crucial in designing effective in vivo experiments and translating the promising in vitro findings into potential clinical applications. This guide serves as a valuable resource for researchers to design and interpret future studies on this compound and related compounds.

References

A Comparative Analysis of the Biological Activity of Synthetic vs. Natural Vanilloloside

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable gap in direct comparative studies on the biological activities of synthetic versus natural Vanilloloside. While research has delved into the synthesis of this compound and the biological properties of related compounds, a head-to-head analysis with its natural counterpart, supported by quantitative data, remains to be published.

This guide synthesizes the available information on the synthesis and biological evaluation of this compound from various sources to provide an indirect comparison for researchers, scientists, and drug development professionals.

Quantitative Data Summary

Due to the absence of direct comparative studies, a quantitative side-by-side comparison is not feasible. However, this section presents the available data on the biological activity of a synthetically derived this compound precursor and related compounds to offer a preliminary point of reference.

CompoundSourceBiological ActivityAssayResult (IC50)
4-hydroxy-3-methoxybenzyl-α-D-glucopyranosideEnzymatically SynthesizedAntioxidantNot SpecifiedData not provided in the form of IC50
VanillinSynthetic DerivativeAntioxidantDPPH0.81 µg/mL[1]
Vanillyl AcetateSynthetic DerivativeAntioxidantDPPH0.63 µg/mL[1]
Vanillic AcidSynthetic DerivativeAntioxidantDPPH0.85 µg/mL[1]
Natural this compoundIsolated from PlantsAntioxidant/Anti-inflammatoryNo quantitative data (IC50) found in the reviewed literature.

Experimental Protocols

Enzymatic Synthesis of 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside

A novel glucoside of vanillyl alcohol, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside, was synthesized utilizing maltase from Saccharomyces cerevisiae as a biocatalyst. The key reaction parameters were optimized using response surface methodology. The optimal conditions were determined to be a temperature of 37°C, a maltose concentration of 60% (w/v), a pH of 6.6, and a vanillyl alcohol concentration of 158 mM. Under these optimized conditions, a 90 mM yield of the glucoside was achieved without the formation of byproducts. The synthesized compound was noted to possess good antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The antioxidant activities of vanillin and its derivatives were determined using the DPPH radical scavenging assay. This method involves preparing various concentrations of the test compounds. The absorbance of the DPPH solution after the addition of the test compound is measured spectrophotometrically at a specific wavelength (typically 517 nm). The percentage of radical scavenging activity is calculated, and the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the synthesis and potential biological activities of this compound and related compounds, the following diagrams are provided.

Synthesis_Workflow Vanillyl Alcohol Vanillyl Alcohol Transglucosylation Transglucosylation Vanillyl Alcohol->Transglucosylation Maltose 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside Transglucosylation->4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside Optimized Conditions (37°C, pH 6.6) Maltase (S. cerevisiae) Maltase (S. cerevisiae) Maltase (S. cerevisiae)->Transglucosylation Biological Activity Testing Biological Activity Testing 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside->Biological Activity Testing Antioxidant Activity Antioxidant Activity Biological Activity Testing->Antioxidant Activity

Enzymatic synthesis of a this compound precursor.

Antioxidant_Assay_Workflow cluster_preparation Sample Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis This compound (or derivative) This compound (or derivative) Serial Dilutions Serial Dilutions This compound (or derivative)->Serial Dilutions Incubation with DPPH solution Incubation with DPPH solution Serial Dilutions->Incubation with DPPH solution Spectrophotometric Reading Spectrophotometric Reading Incubation with DPPH solution->Spectrophotometric Reading Calculation of % Inhibition Calculation of % Inhibition Spectrophotometric Reading->Calculation of % Inhibition Determination of IC50 Determination of IC50 Calculation of % Inhibition->Determination of IC50

Workflow for DPPH antioxidant activity assay.

Discussion

The current body of scientific literature does not provide a direct comparison of the biological activities of synthetic and natural this compound. The available data primarily focuses on the synthesis of this compound precursors and the biological activities of related compounds such as vanillin and its derivatives. One study successfully demonstrated the enzymatic synthesis of 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside and reported its antioxidant properties, though without providing specific IC50 values.

Studies on plants known to contain this compound, such as Gastrodia elata and Spiranthes sinensis, have investigated the biological activities of the whole plant extracts or other isolated compounds.[2][3][4][5] While these studies confirm the presence of this compound, they do not offer specific quantitative data on the antioxidant or anti-inflammatory activity of the isolated natural this compound that could be used for a comparative analysis.

The lack of direct comparative data underscores a significant research opportunity. Future studies should focus on isolating this compound from its natural sources and performing quantitative biological assays, such as DPPH or ORAC for antioxidant activity and COX or NF-κB inhibition assays for anti-inflammatory activity. These results could then be directly compared with data from chemically or enzymatically synthesized this compound to determine if any significant differences in biological efficacy exist. Such a comparison would be invaluable for the potential development of this compound as a therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Vanilloloside and its structurally related compounds, including vanillyl alcohol, vanillin, and vanillic acid, along with a comparative overview of iridoid glucosides. Due to the limited availability of quantitative biological data for this compound in publicly accessible literature, this guide focuses on a detailed comparison of its aglycone and other derivatives for which experimental data on antioxidant, anti-inflammatory, and neuroprotective effects are available. This comparative analysis aims to infer the potential bioactivities of this compound and to provide a valuable resource for researchers in the fields of pharmacology and drug discovery.

Chemical Structures

This compound is a phenolic glycoside, specifically a glucoside of vanillyl alcohol. Its structure consists of a vanillyl alcohol moiety linked to a glucose unit. This glycosidic linkage is expected to influence its solubility, stability, and bioavailability compared to its aglycone, vanillyl alcohol.

This compound: 4-(hydroxymethyl)-2-methoxyphenyl β-D-glucopyranoside[1]

Related Compounds:

  • Vanillyl Alcohol: The aglycone of this compound.

  • Vanillin: The aldehyde analog of vanillyl alcohol.

  • Vanillic Acid: The carboxylic acid analog of vanillyl alcohol.

  • Iridoid Glycosides: A distinct class of bicyclic monoterpenoid glycosides with a wide range of biological activities.

Comparative Analysis of Biological Activities

This section presents available quantitative data on the antioxidant, anti-inflammatory, and neuroprotective activities of this compound's related compounds.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is crucial for mitigating oxidative stress implicated in various diseases. The following tables summarize the 50% inhibitory concentration (IC50) values from in vitro antioxidant assays. A lower IC50 value indicates a higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)Reference
Vanillin283.76[2]
Vanillin>1000 (inactive)[3]
Vanillic Acid19.5[1]
Vanillyl Acetate0.63[4][5]
o-methoxy-p-methyl cyclohexan-1-ol0.59[4][5]
Ascorbic Acid (Standard)26.68[6]

Table 2: ABTS Radical Cation Scavenging Activity

CompoundIC50 (µg/mL)Reference
VanillinStronger than Ascorbic Acid and Trolox[3]
Vanillic Acid10.2[1]
Ethyl Acetate Fraction of Macaranga hypoleuca2.10[7]
Butanol Fraction of Macaranga hypoleuca3.21[7]
Trolox (Standard)2.34[7]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory potential of the selected compounds is evaluated by their ability to inhibit key inflammatory mediators.

Table 3: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC50 (µM)Reference
QuercetinRAW 264.712.0 ± 0.8[8]
LuteolinRAW 264.77.6 ± 0.3[8]
ApigeninRAW 264.717.8 ± 0.6[8]
L-NMMA (Standard)RAW 264.722.1 ± 0.1[8]

Note: Data for this compound and its direct aglycones were not available. Data for flavonoids, also phenolic compounds, are presented for comparative purposes.

Table 4: Anti-inflammatory Activity of Iridoid Glycosides

CompoundAssayIC50 (µM)Reference
AgnusideNF-κB Inhibition8.9[9]
BartsiosideNF-κB Inhibition12[9]
Gomphandroside NNO Production Inhibition6.13[9][10][11]
Gomphandroside ONO Production Inhibition13.0[9][10][11]
LoganinCOX-1 Inhibition3.55 (mM)[12]
GeniposideCOX-1 Inhibition5.37 (mM)[12]
AucubinTNF-α Inhibition11.2[12]
Neuroprotective Activity

Neuroprotection is a critical therapeutic strategy for neurodegenerative diseases. The following table summarizes the effects of vanillin and vanillyl alcohol on neuronal cell viability.

Table 5: Neuroprotective Effects

CompoundModelConcentrationEffectReference
VanillinHypoxic-ischemic brain damage in neonatal rats20, 40, 80 mg/kgSignificantly ameliorated neurobehavioral deficits, decreased infarct volume and brain edema.[13]
Vanillyl AlcoholMPP+-induced neurotoxicity in MN9D cells1, 10, 20 µMDose-dependently inhibited cytotoxicity and improved cell viability.

Signaling Pathway Modulation

Vanillin and vanillic acid have been shown to modulate key inflammatory and oxidative stress-related signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Vanillin has been demonstrated to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated microglial cells, thereby reducing the production of pro-inflammatory cytokines. Similarly, vanillic acid suppresses NF-κB activation in mouse peritoneal macrophages.[11]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα phosphorylates IκBα_NFκB_complex IκBα-NF-κB (inactive) IKK->IκBα_NFκB_complex phosphorylates IκBα NFκB NF-κB IκBα->IκBα_NFκB_complex NFκB_n NF-κB NFκB->NFκB_n translocates NFκB->IκBα_NFκB_complex Vanillin Vanillin / Vanillic Acid Vanillin->IKK inhibits Vanillin->NFκB inhibits translocation Gene Pro-inflammatory Gene Expression NFκB_n->Gene activates IκBα_NFκB_complex->NFκB releases

Caption: NF-κB Signaling Pathway Inhibition.

MAPK Signaling Pathway

The MAPK pathway is involved in cellular stress responses, proliferation, and apoptosis. Vanillin has been shown to inhibit the phosphorylation of MAPKs in LPS-stimulated microglial cells. Vanillic acid also demonstrates inhibitory effects on the MAPK pathway in the context of collagen-induced arthritis.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / LPS Receptor Receptor Stimuli->Receptor ASK1 ASK1 Receptor->ASK1 MEK MEK1/2 Receptor->MEK MKK MKK3/4/6/7 ASK1->MKK p38 p38 MKK->p38 phosphorylates JNK JNK MKK->JNK phosphorylates Transcription Transcription Factors p38->Transcription JNK->Transcription ERK ERK1/2 MEK->ERK phosphorylates ERK->Transcription Vanillin Vanillin / Vanillic Acid Vanillin->MKK inhibits Vanillin->MEK inhibits Response Inflammatory Response Transcription->Response

Caption: MAPK Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and a standard antioxidant.

  • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

  • Determine the IC50 value from the dose-response curve.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

  • Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

  • Treat the cells with various concentrations of the test compound for a specified time, followed by stimulation with an inflammatory agent like LPS (except for the control group).

  • After the incubation period, collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) to the supernatant.

  • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Measure the absorbance at a wavelength of around 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

Western Blot for NF-κB Activation

Western blotting is used to detect the levels of specific proteins, such as the phosphorylated and total forms of NF-κB subunits, to assess pathway activation.

Protocol:

  • Treat cells with the test compound and/or an inflammatory stimulus.

  • Lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-p65 NF-κB or total p65 NF-κB).

  • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

While direct experimental data on the biological activities of this compound is currently lacking in the scientific literature, this guide provides a comprehensive comparison of its structurally related compounds. The available data suggests that the aglycone of this compound, vanillyl alcohol, and its derivatives, vanillin and vanillic acid, possess notable antioxidant, anti-inflammatory, and neuroprotective properties. These activities are often attributed to their phenolic structure and their ability to modulate key signaling pathways such as NF-κB and MAPK.

The presence of the glucose moiety in this compound is likely to alter its physicochemical properties, potentially affecting its bioavailability and metabolic fate. Further research is warranted to elucidate the specific biological activities of this compound and to directly compare its efficacy with its aglycone and other related compounds. The experimental protocols and comparative data presented in this guide serve as a valuable foundation for future investigations into the therapeutic potential of this compound.

References

Reproducibility of Vanilloloside synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and reproducible synthesis of bioactive compounds is paramount. Vanilloloside, the glycoside of vanillyl alcohol, has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of two distinct synthesis protocols for this compound, offering a comprehensive overview of their methodologies, yields, and reaction conditions to aid in the selection of the most suitable method for specific research needs.

Performance Comparison

Two primary methods for the synthesis of this compound have been reported: an enzymatic approach utilizing transglucosylation and a whole-cell biotransformation process. The key performance metrics for each protocol are summarized in the table below.

ParameterEnzymatic SynthesisBiotransformation
Catalyst Maltase from Saccharomyces cerevisiaeCultured cells of Eucalyptus perriniana
Starting Material Vanillyl alcoholVanillin
Key Process TransglucosylationReduction and Glycosylation
Yield of this compound 90 mM70%
Byproducts None reportedVanillyl alcohol (2%), Vanillin 4-O-β-D-glucopyranoside (20%)
Reaction Temperature 37 °CNot specified
pH 6.6Not specified
Optimal Substrate Conc. Vanillyl alcohol: 158 mM, Maltose: 60% (w/v)Not specified

Synthesis Pathways

The two methods employ fundamentally different approaches to achieve the final product, this compound. The enzymatic synthesis starts from vanillyl alcohol and directly attaches a glucose moiety. In contrast, the biotransformation method begins with vanillin, which is first reduced to vanillyl alcohol by the cultured cells and then subsequently glycosylated.

Vanilloloside_Synthesis_Pathways cluster_0 Enzymatic Synthesis cluster_1 Biotransformation VA Vanillyl Alcohol Maltase Maltase (S. cerevisiae) VA->Maltase Maltose Maltose Maltose->Maltase VL_E This compound Maltase->VL_E Transglucosylation Vanillin Vanillin Eucalyptus E. perriniana cultured cells Vanillin->Eucalyptus VA_B Vanillyl Alcohol Eucalyptus->VA_B Reduction VL_B This compound Eucalyptus->VL_B Glycosylation VG Vanillin Glucoside Eucalyptus->VG Glycosylation VA_B->Eucalyptus

Comparison of enzymatic and biotransformation pathways for this compound synthesis.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol focuses on the transglucosylation of vanillyl alcohol catalyzed by maltase.

Materials:

  • Vanillyl alcohol

  • Maltose

  • Maltase from Saccharomyces cerevisiae

  • Phosphate buffer (pH 6.6)

Procedure:

  • Prepare a reaction mixture containing 158 mM of vanillyl alcohol and 60% (w/v) maltose in a phosphate buffer (pH 6.6).

  • Add maltase to the reaction mixture.

  • Incubate the reaction at 37 °C.

  • Monitor the formation of this compound using a suitable analytical method, such as HPLC.

  • Upon completion, the product can be purified using standard chromatographic techniques.

Under these optimized conditions, a this compound yield of 90 mM with no byproduct formation has been reported[1][2].

Biotransformation of Vanillin to this compound

This method utilizes whole cultured cells of Eucalyptus perriniana to convert vanillin into this compound.

Materials:

  • Vanillin

  • Cultured cells of Eucalyptus perriniana

  • Appropriate culture medium

Procedure:

  • Introduce vanillin into a suspension culture of Eucalyptus perriniana cells.

  • Incubate the culture under appropriate growth conditions. The specific temperature and pH for optimal conversion were not detailed in the available literature.

  • After a set incubation period (e.g., five days), harvest the cells and the culture medium.

  • Extract the products from the culture medium and/or cell lysate.

  • Separate and purify this compound from the byproducts (vanillyl alcohol and vanillin 4-O-β-D-glucopyranoside) using chromatographic methods.

This process has been shown to yield 70% this compound, along with 2% vanillyl alcohol and 20% vanillin 4-O-β-D-glucopyranoside[3].

Conclusion

Both the enzymatic and biotransformation approaches offer viable routes for the synthesis of this compound. The enzymatic method provides a higher yield and a cleaner reaction profile with no reported byproducts, making it an attractive option for producing a high-purity product. However, it requires the precursor vanillyl alcohol. The biotransformation method has the advantage of starting from the more readily available vanillin and performing a two-step conversion in a single pot. The choice between these protocols will depend on factors such as the availability of starting materials, the desired purity of the final product, and the scale of the synthesis. Further optimization of the biotransformation process, particularly regarding reaction conditions, could potentially improve its yield and reduce byproduct formation.

References

Safety Operating Guide

Navigating the Safe Disposal of Vanilloloside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Key Safety and Disposal Information

A summary of crucial safety and handling data for Vanilloloside is presented below. This information, primarily sourced from Safety Data Sheets, should be reviewed before handling or disposing of the compound.

PropertyInformationCitation
Hazard Classification Causes serious eye irritation. Harmful to aquatic life.[1]
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), laboratory coat. Respiratory protection should be worn when handling powders or creating dust.[1][2]
Spill Procedures For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, sweep up and place in a suitable, closed container for disposal. Clean the spill area thoroughly.[1]
Environmental Precautions Do not let the product enter drains. Avoid release to the environment.[1]
Container Handling Leave chemicals in original containers. Handle uncleaned containers like the product itself. Ensure containers are tightly closed.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, collection, and removal. The following experimental protocol outlines the necessary steps to be taken.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated and labeled chemical waste containers (for solid and liquid waste)

  • Inert absorbent material (for spills)

  • Sealable plastic bags or containers for contaminated materials

Procedure:

  • Wear Appropriate PPE: Before beginning any disposal procedures, ensure you are wearing the necessary personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.[1][2]

  • Segregate Waste:

    • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.[3]

    • Liquid Waste: Solutions containing this compound should not be poured down the drain.[3] Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container compatible with the solvent used.[3]

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, should be collected in a separate, sealed plastic bag or container labeled as contaminated waste.[3]

  • Store Waste Securely: Store all sealed waste containers in a designated and well-ventilated chemical waste storage area. This area should be away from incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.[1] Always follow local, state, and federal regulations for chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final removal.

Vanilloloside_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused Product) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_items Contaminated Items (Gloves, Pipettes) waste_type->contaminated_items Contaminated Materials collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Sealed Bag/ Container contaminated_items->collect_contaminated store_waste Store in Designated Chemical Waste Area collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining a safe working environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.